Tipepidine citrate

Catalog No.
S545407
CAS No.
14698-07-8
M.F
C21H25NO7S2
M. Wt
467.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tipepidine citrate

CAS Number

14698-07-8

Product Name

Tipepidine citrate

IUPAC Name

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C21H25NO7S2

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C15H17NS2.C6H8O7/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,6-7,9-10H,2,5,8,11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

WQOYJMWVNIGIQR-UHFFFAOYSA-N

SMILES

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

solubility

Soluble in DMSO

Synonyms

Asverin citrate, Asverin-C, Asverine citrate, AT 327 citrate, Bithiodine, Tipepidine citrate

Canonical SMILES

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Tipepidine citrate is 467.1072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action: From GIRK Inhibition to Dopamine Activation

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the established signaling pathway through which tipepidine activates VTA dopamine neurons.

G Tipepidine Tipepidine GIRK_Channel GIRK Channel Tipepidine->GIRK_Channel Inhibits K_Current Inward Rectifying K⁺ Current (I_K) GIRK_Channel->K_Current Reduces Dopamine_Neuron VTA Dopamine Neuron K_Current->Dopamine_Neuron Depolarizes & Activates Dopamine_Release Dopamine Release in NAc Dopamine_Neuron->Dopamine_Release Leads to

The core mechanism involves a series of specific electrophysiological events, supported by key experimental data:

  • Target Identification: Research indicates that the antidepressant-like effect of tipepidine is produced, at least partly, through the activation of mesolimbic dopamine neurons via the inhibition of GIRK channels [1].
  • Direct Channel Inhibition: In voltage-clamp experiments on acutely dissociated rat VTA dopamine neurons, tipepidine was found to reversibly inhibit the dopamine D₂ receptor-mediated GIRK current (I_DA(GIRK)) with a half-maximal inhibitory concentration (IC₅₀) of 7.0 μM [1].
  • Cellular Excitation: This inhibition of GIRK channels leads to membrane depolarization and the generation of action potentials in the dopamine neurons, effectively increasing their firing rate [1].
  • In Vivo Validation: Administration of tipepidine (40 mg/kg, i.p.) in rats increased the number of cells positive for both c-Fos (a marker of neuronal activation) and tyrosine hydroxylase (a marker for dopamine neurons) in the VTA, confirming the activation of this pathway in a live animal model [1].

Summary of Quantitative Data

The table below summarizes key quantitative findings from pivotal studies on tipepidine's mechanism.

Parameter Value / Finding Experimental Context Citation
IC₅₀ for I_DA(GIRK) inhibition 7.0 μM Voltage-clamp on dissociated rat VTA neurons [1]
In vivo dose for VTA activation 40 mg/kg (i.p.) Increased c-Fos/TH+ cells in rat VTA [1]
Key downstream effect Increased dopamine in nucleus accumbens Microdialysis in rats; without behavioral sensitization [2]
Behavioral correlate Antidepressant-like effect Rodent forced swimming test [2]

Key Experimental Protocols

To study GIRK channel inhibition, researchers typically use a combination of molecular biology and electrophysiology techniques. The following workflow outlines a standard protocol for investigating the effects of a compound like tipepidine on heterologously expressed GIRK channels.

G cluster_1 Molecular Biology & Cell Culture cluster_2 Electrophysiology & Analysis A Site-Directed Mutagenesis B Transfection into HEK293T Cells A->B C Culture on Coated Coverslips B->C D Whole-Cell Patch-Clamp C->D  Cells ready for  recording E Solution Application (e.g., Drug, Agonist) D->E F Current Measurement & Data Analysis E->F

The key steps and considerations for these experiments are:

  • Molecular Biology and Heterologous Expression

    • System: A common approach is to heterologously express ion channels in mammalian cell lines like HEK293T cells because they are easy to culture, have high transfection efficiency, and are amenable to patch-clamp electrophysiology [3].
    • Mutagenesis: To study specific residues, site-directed mutagenesis is performed. The presence of the desired mutation, and the absence of unwanted ones, must be confirmed by automated DNA sequencing of the entire coding region [3].
    • Transfection: Cells are typically transfected with cDNAs encoding the channel of interest (e.g., GIRK2), a G-protein coupled receptor (e.g., the muscarinic M2 receptor, M2R, to activate GIRK channels), and a fluorescent marker (e.g., YFP) to identify successfully transfected cells [3].
  • Whole-Cell Patch-Clamp Electrophysiology

    • Solutions: It is critical to prepare specific extracellular (bath) and intracellular (pipette) solutions. The composition of these solutions is designed to isolate the potassium currents through GIRK channels [3]. Common additives include:
      • Carbachol: A specific M2R agonist to activate GIRK channels via G-proteins [3].
      • Barium chloride (Ba²⁺): A specific inhibitor of inward rectifying K⁺ currents, used to confirm the identity of the measured current [3].
    • Data Acquisition: Macroscopic potassium currents through the expressed channels are measured in the whole-cell configuration. The effect of a drug is tested by applying it via a rapid-exchange perfusion system while holding the cell at a set potential (e.g., -90 mV) to record inward K⁺ currents [3].

Research Implications and Context

  • Therapeutic Repurposing: The elucidation of tipepidine's mechanism has driven its investigation as a potential treatment for depression, obsessive-compulsive disorder (OCD), and attention-deficit/hyperactivity disorder (ADHD) via drug repositioning [2] [4]. A sustained-release formulation (TS-141) has been developed for ADHD to improve patient adherence [4].
  • Specificity of GIRK Signaling: The activation of GIRK channels is not a generic response to all Gβγ-releasing GPCRs. Research shows that M2 muscarinic receptors (Gαi-coupled) activate GIRK much more effectively than β2 adrenergic receptors (Gαs-coupled), partly due to a faster rate of G protein coupling and consequently higher local Gβγ concentration generated by M2R [5].

References

Mechanism of Action & Key Pharmacodynamic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Tipepidine Hibenzate is a non-opioid antitussive (cough suppressant) that has been used for over 50 years in Japan (marketed as Asverin). More recently, research has explored its potential for repurposing in central nervous system disorders [1] [2].

Its primary identified mechanism of action is the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels [1] [2]. This action is considered responsible for its investigated psychiatric effects.

  • Impact on Monoamine Systems: The inhibition of GIRK channels, particularly in the Ventral Tegmental Area (VTA), leads to neuronal disinhibition. This, in turn, increases the release of dopamine and norepinephrine in key brain areas like the nucleus accumbens and the frontal cortex [1] [2].
  • Behavioral Consequences: In rodent studies, this increase in dopamine did not produce methamphetamine-like behavioral sensitization or increased locomotor activity, suggesting a different profile from typical stimulants [1]. The GIRK channel blockade is believed to underpin the antidepressant-like and other behavioral effects observed in animal models [1].

The table below summarizes the core pharmacodynamic properties based on current research:

Aspect Description
Primary Molecular Target G-protein-coupled inwardly rectifying potassium (GIRK) channels [1] [2]
Key downstream effect Increased dopamine and norepinephrine levels in the nucleus accumbens and frontal cortex [1] [2]
Observed Preclinical/Clinical Effects Non-opioid antitussive; investigational antidepressant-like effects (rodents); potential for ADHD treatment (human clinical trials) [1] [2]

Research and Experimental Insights

Clinical investigations have focused on repurposing tipepidine, particularly for Attention-Deficit/Hyperactivity Disorder (ADHD). A sustained-release formulation (TS-141) was developed to improve patient adherence over the short-acting original drug [2].

  • Clinical Trial Design: A Phase II study was an 8-week, randomized, parallel-group, double-blind, placebo-controlled trial involving 216 children and adolescents (ages 6-17) diagnosed with ADHD according to DSM-5 criteria [2].
  • Key Methodologies:
    • Dosing and Groups: Patients were randomized to receive TS-141 at fixed daily doses of 30 mg (once daily), 60 mg (once daily), 120 mg (60 mg twice daily), or a placebo [2].
    • Primary Endpoint: The change from baseline in the ADHD Rating Scale IV Japanese version (ADHD RS-IV-J) score, as assessed by investigators [2].
    • Pharmacogenomic Consideration: A critical aspect of the study design was the stratification of patients based on their CYP2D6 phenotype (e.g., extensive metabolizer, intermediate metabolizer), as this enzyme significantly affects tipepidine's plasma exposure [2].
  • Findings and Limitations: While ADHD RS-IV-J scores decreased from baseline in all treatment groups, the study did not show a statistically significant difference between the active drug and placebo groups for the primary endpoint across the entire population. A subgroup analysis suggested that efficacy might depend on the interaction between the drug dose and the patient's CYP2D6 phenotype, indicating that future trials require careful consideration of this polymorphism [2].

Visualized Workflow and Signaling Pathway

Based on the described mechanism of action, the following diagram illustrates the proposed signaling pathway through which tipepidine exerts its effects.

Tipepidine's Proposed CNS Activation Pathway

G Tipepidine Tipepidine Hibenzate GIRK GIRK Channel Inhibition Tipepidine->GIRK  Binds to VTA_Neuron VTA Dopamine Neuron (Disinhibition) GIRK->VTA_Neuron  Leads to DA_Release ↑ Dopamine Release VTA_Neuron->DA_Release  Results in Brain_Region Nucleus Accumbens DA_Release->Brain_Region  In Effects Investigational Effects: - Antidepressant-like - Potential ADHD benefit Brain_Region->Effects  May produce

The diagram above outlines the proposed neuropharmacological pathway for tipepidine's investigational effects in the central nervous system [1] [2].

Clinical Development Workflow for TS-141

The following diagram summarizes the structure of the Phase II clinical trial that evaluated tipepidine (TS-141) for ADHD, highlighting key design elements.

G Design Study Design: Randomized, Double-Blind Placebo-Controlled Population Participants: N=216, Ages 6-17 Diagnosed with ADHD (DSM-5) Design->Population Stratification Stratification: Based on CYP2D6 Phenotype Population->Stratification Groups Treatment Groups: Placebo, 30mg, 60mg, 120mg Stratification->Groups Endpoint Primary Endpoint: Change in ADHD RS-IV-J Score Groups->Endpoint Finding Key Finding: Efficacy signal depended on CYP2D6 phenotype & dose Endpoint->Finding

This workflow captures the core elements of the clinical trial methodology used to evaluate tipepidine's potential new indication [2].

Gaps and Future Directions

It is important to note that the pharmacodynamic data for tipepidine, especially concerning its new potential indications, is still evolving.

  • Quantitative Gaps: Detailed quantitative data, such as IC50 values for GIRK channel inhibition, exact values for increased neurotransmitter levels, and full concentration-effect relationship parameters, are not readily available in the searched literature.
  • Clinical Translation: The mixed results from the Phase II ADHD trial [2] indicate that more research is needed to confirm efficacy, identify the target patient population (potentially based on CYP2D6 status), and determine the optimal dosing.

References

Key Transport Mechanism for Intestinal Citrate Absorption

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to tipepidine, recent research has identified a crucial transporter for citrate in the intestine. The table below summarizes the function and characteristics of this transporter.

Transporter Name Gene Location in Intestine Function Key Characteristics
Solute Carrier Family 35 Member G1 SLC35G1 Basolateral membrane of enterocytes [1] Exports citrate from intestinal cells into the bloodstream [1] Highly sensitive to inhibition by extracellular chloride ions (IC50: 6.7 mM); may operate as a facilitative transporter or citrate/Cl- exchanger [1]

This basolateral transporter works in concert with the well-known luminal absorber of citrate, NaDC1 (SLC13A2) [1]. For a drug like tipepidine citrate, these transporters could play a critical role in its systemic absorption after oral administration.

Experimental Protocols for Transporter Studies

The following methodologies were used to characterize the SLC35G1 transporter and can be applied to study the absorption mechanisms of other compounds [1].

  • Uptake Assay in Transfected Cells

    • Objective: To measure the specific transport activity of SLC35G1.
    • Methodology: The candidate transporter gene is cloned and transiently or stably expressed in cell lines like HEK293 or MDCKII. Transport activity is evaluated using radiolabeled substrates (e.g., [14C]citrate) in a buffered solution (e.g., Hanks' solution). Uptake is measured over time (e.g., linear for the first 10 minutes) to establish kinetics [1].
    • Key Controls: Mock-transfected cells are used to subtract non-specific background uptake [1].
  • Kinetic and Inhibition Analysis

    • Objective: To determine the affinity (Km) and capacity (Vmax) of the transporter, and identify inhibitors.
    • Methodology: The uptake assay is performed with a range of substrate concentrations. Data is fit to the Michaelis-Menten model to calculate Km and Vmax. To identify potential drug interactions, the effect of various compounds (e.g., TCA cycle intermediates, other anionic drugs) on the specific uptake is tested [1].
  • Transcellular Transport in Polarized Cells

    • Objective: To model the complete absorption process across an intestinal epithelial layer.
    • Methodology: MDCKII cells stably expressing the transporter are grown on Transwell permeable filters until they form a polarized monolayer. The transport of the substrate from the apical compartment (mimicking the gut lumen) to the basolateral compartment (mimicking the bloodstream) is measured over time. This directly demonstrates the transporter's role in efflux [1].
  • Immunohistochemistry (IHC) and Gene Expression

    • Objective: To confirm the tissue and sub-cellular localization of the transporter.
    • Methodology: Tissue sections (e.g., from human jejunum) are stained with specific antibodies against the transporter. Co-localization with markers of the basolateral membrane confirms its location. Quantitative real-time PCR (qPCR) can be used to measure its mRNA expression levels across different human tissues [1].

The workflow for these experiments can be visualized as follows:

G A In Silico Screening B Clone & Express Transporter A->B C Functional Uptake Assay B->C D Kinetic & Inhibition Analysis C->D E Transcellular Transport Study D->E F Tissue Localization (IHC/qPCR) E->F

Experimental workflow for identifying and characterizing a solute carrier transporter

References

chemical synthesis of tipepidine citrate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Key Properties

The table below summarizes the core identifiers and chemical properties of Tipepidine Citrate based on the search results [1] [2].

Property Description
CAS Number 14698-07-8 [1] [2]
Molecular Formula C21H25NO7S2 [1] [2]
Molar Mass 467.55 g/mol [2]
Chemical Name 3-(Di(thiophen-2-yl)methylene)-1-methylpiperidine 2-hydroxypropane-1,2,3-tricarboxylate [1] [2]
Related Base CAS No. 5169-78-8 (Tipepidine free base) [1]
Synonym Asverin citrate [2]

Pharmacological Context and Synthesis Clues

Tipepidine is a synthetic, non-opioid antitussive (cough suppressant) and expectorant that has been used for decades [3]. Recent research interest has expanded into its potential psychiatric applications, such as for depression and ADHD, due to its mechanism of action as an inhibitor of G-protein-coupled inwardly-rectifying potassium (GIRK) channels [4] [3] [5]. Inhibition of these channels is thought to increase the release of dopamine and norepinephrine in certain brain areas [5].

The following diagram illustrates this known pharmacological pathway:

G cluster_mechanism Proposed Pharmacological Action of Tipepidine Tipepidine This compound GIRK GIRK Channel Tipepidine->GIRK Inhibits K_flux K⁺ Efflux GIRK->K_flux Reduces DA_NA Dopamine / Norepinephrine Release K_flux->DA_NA Promotes Neuron Neuron

Available Data and Research Gaps

The search results confirm that this compound can be sourced from chemical suppliers like SynZeal for analytical purposes such as method development, validation, and quality control for drug applications [1]. However, this indicates that the detailed industrial synthesis is likely proprietary.

A key piece of historical information is the existence of a Spanish patent (ES 272195) from 1962 titled "Procedure for the preparation of a new piperidine derivative of anti-nutritional activity" [3]. This patent would contain the early synthetic route, but its full text was not among the search results.

References

Experimental Evidence for Tipepidine's Action on GIRK Channels

Author: Smolecule Technical Support Team. Date: February 2026

Evidence Type Experimental System Key Finding Supporting Citation
In Vivo Behavioral & Neurochemical Rat models Tipepidine activates VTA dopamine neurons and increases dopamine in the NAc, without increasing locomotor activity. [1]
Electrophysiological Rat brain neurons Tipepidine inhibits the inwardly-rectifying potassium channel current mediated by D2 receptors. [1]
Therapeutic Context Proposed mechanism for antidepressant effect GIRK channel blockade is hypothesized to underlie the antidepressant effect of tipepidine. [1]

Detailed Experimental Findings

The primary evidence for tipepidine as a GIRK channel blocker comes from a study that investigated its potential as a non-stimulant antidepressant [1].

  • Neurochemical and Behavioral Effects: Research demonstrated that tipepidine administration activates ventral tegmental area (VTA) dopamine neurons. This activation leads to an increase in dopamine levels in the nucleus accumbens (NAc), a key region in the brain's reward circuit. Crucially, this effect occurred without a concomitant increase in locomotor activity, a common side effect of stimulant drugs, distinguishing its profile from substances like methamphetamine [1].
  • Cellular Mechanism: The same study provided electrophysiological evidence that tipepidine produces its effect by inhibiting an inwardly-rectifying potassium current. This current was specifically induced by the activation of dopamine D2 receptors, which are known to signal through GIRK channels. By blocking these channels, tipepidine is thought to disinhibit dopamine neurons, leading to their increased activity and the subsequent rise in extracellular dopamine [1].

GIRK Channel Signaling Pathway and Tipepidine's Action

The following diagram illustrates the standard GIRK channel activation pathway and the point at which tipepidine is believed to intervene.

GIRK_Tip GPCR Gi/o-Coupled Receptor (e.g., D2, GABAB, M2) GPCR_Active Activated Receptor GPCR->GPCR_Active Neurotransmitter Binding Gprotein Heterotrimeric G-protein (Gαi/o • Gβγ) Gprotein_Sep Gαi/o (GDP-bound) + Gβγ (Free) Gprotein->Gprotein_Sep Subunit Dissociation GIRK GIRK Channel (Closed) GIRK_Open GIRK Channel (Open) GIRK->GIRK_Open Channel Opening Membrane Hyperpolarization GPCR_Active->Gprotein Catalyzes GDP/GTP Exchange on Gα Gprotein_Sep->GIRK Gβγ Binds to GIRK Channel Tipepidine Tipepidine Tipepidine->GIRK Blocks Channel Prevents Opening

GIRK channel activation pathway and tipepidine blockade. The diagram shows the standard signaling cascade leading to GIRK channel opening and the point of inhibition by tipepidine.

Research Significance and Proposed Mechanism

The hypothesis that tipepidine acts as a GIRK channel blocker provides a mechanistic foundation for its investigated repurposing as an antidepressant.

  • Therapeutic Potential: The ability to increase dopamine signaling in the reward pathway without psychomotor stimulation is a sought-after profile in antidepressant development. GIRK channels in the VTA are recognized as promising targets for creating novel therapeutics for depression and substance use disorders [2].
  • Mechanistic Hypothesis: By blocking GIRK channels on VTA dopamine neurons, tipepidine prevents the inhibitory effect of various Gi/o-coupled receptors (like D2 autoreceptors). This "disinhibition" leads to increased firing of dopamine neurons and enhanced dopamine release in projection areas like the NAc, which may alleviate some depressive symptoms [1].

Knowledge Gaps and Future Research

While the existing data is compelling, several aspects of tipepidine's action require further investigation.

  • Specificity: It is not yet fully established whether tipepidine selectively blocks specific GIRK channel subtypes (e.g., GIRK1/2 vs. GIRK2 homomers) or if it has off-target effects on other ion channels.
  • Direct Binding Site: The molecular site on the GIRK channel where tipepidine binds to exert its blocking effect has not been identified.
  • Quantitative Data: Detailed electrophysiological parameters, such as its potency (IC50) and the mechanism of block (e.g., open-channel block, allosteric inhibition), are not available in the searched literature.

References

Comprehensive Protocol for Assessing Tipepidine in Rat Forced Swim Test Models: Dosing, Mechanisms, and Methodological Considerations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tipepidine and the Forced Swim Test Paradigm

Tipepidine is a centrally-acting, non-narcotic antitussive drug that has been used clinically for cough suppression for over 50 years, primarily in Japan under the brand name Asverin. Recently, this compound has garnered significant research interest due to its novel antidepressant-like properties observed in rodent models of depression. The forced swim test (FST), originally developed by Porsolt and colleagues in 1977, serves as a well-established behavioral paradigm for screening potential antidepressant compounds and investigating depression-like behavior in rodents. In this test, rodents are placed in an inescapable water-filled cylinder, and their behavior is observed, particularly the time spent in active escape-oriented behaviors (swimming, climbing) versus passive immobility, which is interpreted as "behavioral despair." A significant reduction in immobility time following drug administration is indicative of potential antidepressant-like activity.

The mechanistic basis for tipepidine's antidepressant-like effects differs fundamentally from conventional antidepressants. While most traditional antidepressants work through monoamine reuptake inhibition or monoamine oxidase inhibition, tipepidine acts primarily as an inhibitor of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This unique mechanism results in increased neuronal excitability and enhanced monoamine neurotransmission, particularly dopamine release in the nucleus accumbens, a key brain region implicated in motivation and reward processing. The repositioning of this established antitussive drug for potential psychiatric applications represents an innovative approach in psychopharmacology research that may lead to novel treatment strategies, particularly for treatment-resistant depression.

Tipepidine Dosing Parameters and Regimens in FST

Effective Dosing Regimens

Extensive research has established clear dosing parameters for tipepidine in the forced swim test paradigm. The table below summarizes the effective dosing regimens documented in peer-reviewed studies:

Table 1: Tipepidine Dosing Regimens in Rat Forced Swim Test Models

Dose (mg/kg) Route Treatment Duration Pretest Timing Key Effects Citation
20 Intraperitoneal (i.p.) Single injection 2 hours before test Significant reduction in immobility time comparable to desipramine [1]
40 Intraperitoneal (i.p.) Single injection 2 hours before test Robust reduction in immobility time; increased c-Fos expression in multiple brain regions [1] [2]
20-40 Intraperitoneal (i.p.) Single injection 2 hours before test Effective in treatment-resistant depression model (ACTH-treated rats) [2]
Critical Dosing Considerations

Several critical factors must be considered when administering tipepidine in FST studies:

  • Timing of administration: Research consistently demonstrates that the optimal pretreatment time for tipepidine administration is approximately 2 hours before behavioral testing. This timing corresponds with observed peaks in both behavioral effects and neural activation patterns as indicated by c-Fos expression.

  • Dose-dependent effects: The antidepressant-like response to tipepidine follows a clear dose-response relationship, with 20 mg/kg producing significant effects and 40 mg/kg generating more robust behavioral and neurobiological changes without apparent toxicity or overt locomotor stimulation.

  • Route of administration: The intraperitoneal route has been the most extensively validated in published literature, providing consistent bioavailability and reproducible effects across multiple laboratories and experimental conditions.

  • Comparison to reference compounds: At a dose of 20 mg/kg, tipepidine produces comparable reduction in immobility time to the tricyclic antidepressant desipramine at 10 mg/kg, establishing its efficacy relative to established antidepressant agents.

Detailed Experimental Protocol for FST with Tipepidine

Pre-test Procedures and Animal Preparation

The forced swim test protocol for assessing tipepidine's effects requires careful attention to multiple methodological details to ensure reliable and reproducible results:

  • Animal Selection: Use male Wistar rats (5-7 weeks old, approximately 180-220 g body weight) housed under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water). Animals should be acclimated to the housing facility for at least 7 days prior to experimentation. While Wistar rats have been most extensively validated in published tipepidine studies, other strains including Sprague-Dawley rats may also be suitable, though potential strain differences in response should be considered.

  • Drug Preparation: Prepare tipepidine fresh daily by dissolving in saline to achieve the desired concentrations (typically 20-40 mg/kg). The injection volume should be standardized at 1 mL/kg body weight. For control groups, prepare vehicle solution (saline) following identical procedures.

  • Experimental Groups: Randomly assign animals to one of the following groups (n=8-12 per group recommended for adequate statistical power):

    • Vehicle control group (saline)
    • Tipepidine 20 mg/kg
    • Tipepidine 40 mg/kg
    • Positive control group (e.g., desipramine 10 mg/kg)
  • Drug Administration: Administer tipepidine or vehicle via intraperitoneal injection using aseptic technique exactly 2 hours prior to the forced swim test session. This timing corresponds with the established peak behavioral effects based on existing literature.

Forced Swim Test Methodology

The forced swim test procedure should be conducted as follows, adhering strictly to standardized parameters:

  • Apparatus Setup: Utilize a transparent cylindrical container (height: 40-50 cm; diameter: 20-30 cm) filled with water (depth: 30 cm) maintained at 23-25°C. The water depth must be sufficient to prevent the rat from touching the bottom with its hind paws or tail. The water should be changed between subjects to minimize olfactory cues.

  • Test Session Structure: The test consists of a single 6-minute session, which should be digitally recorded for subsequent behavioral scoring. The first minute is considered an acclimation period and is typically excluded from behavioral analysis.

  • Behavioral Scoring: Score the following behaviors during the final 5 minutes of the test session:

    • Immobility: Defined as floating passively with only minimal movements necessary to keep the head above water
    • Swimming: Active paddling motions that result in horizontal movement throughout the swim chamber
    • Climbing: Vigorous thrashing movements directed against the walls of the cylinder
  • Scoring Methodology: Utilize manual scoring by trained observers blinded to experimental conditions or automated behavior analysis software. For manual scoring, multiple observers should establish inter-rater reliability (Cohen's kappa >0.8) prior to formal data collection.

Table 2: Behavioral Scoring Definitions in the Forced Swim Test

Behavior Operational Definition Neurobiological Correlate
Immobility Passive floating with only minimal movements to maintain head above water Behavioral despair; reduced coping response
Swimming Active horizontal movement throughout swim chamber with paddling motions Serotonergic-mediated active coping strategy
Climbing Vigorous thrashing movements directed against container walls Noradrenergic-mediated active escape behavior
Post-test Verification and Validation

To ensure that observed behavioral effects are specifically related to antidepressant-like activity rather than non-specific psychoactive effects, several verification procedures should be implemented:

  • Locomotor Activity Assessment: Conduct additional experiments using open field test methodology to rule out non-specific effects on general locomotor activity that could confound FST interpretation. Administer tipepidine using identical dosing parameters and assess horizontal activity in a novel arena for 30-60 minutes.

  • Biochemical Verification: Where feasible, conduct microdialysis studies to confirm increased extracellular dopamine levels in the nucleus accumbens following tipepidine administration, validating the proposed mechanism of action. This is particularly important for mechanistic studies.

  • c-Fos Immunohistochemistry: To map neural activation patterns, process brain tissue for c-Fos immunohistochemistry 2 hours post-administration, focusing on regions including the nucleus accumbens, central amygdala, and prefrontal cortex.

Neurobiological Mechanisms and Signaling Pathways

Tipepidine exerts its antidepressant-like effects through a distinctive molecular mechanism that differentiates it from conventional antidepressant medications. The primary molecular target of tipepidine is the G protein-coupled inwardly rectifying potassium (GIRK) channel. These channels play a crucial role in regulating neuronal excitability by mediating slow inhibitory postsynaptic potentials. When activated by neurotransmitters such as dopamine, serotonin, or GABA, GIRK channels open to allow potassium efflux, resulting in membrane hyperpolarization and reduced neuronal firing.

Tipepidine functions as a potent inhibitor of GIRK channels, thereby blocking this potassium efflux and resulting in enhanced neuronal excitability. This inhibition is particularly significant in dopaminergic pathways originating from the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), a key component of the brain's reward circuitry. Research has demonstrated that tipepidine administration produces a significant increase in extracellular dopamine levels specifically in the nucleus accumbens, without producing methamphetamine-like behavioral sensitization or hyperlocomotion. This specific neurochemical effect is believed to underlie the antidepressant-like behavioral changes observed in the forced swim test.

The following diagram illustrates the key neurobiological pathways through which tipepidine exerts its effects:

G Tipepidine Tipepidine GIRK GIRK Tipepidine->GIRK Inhibits VTA_DA VTA_DA GIRK->VTA_DA Disinhibits NAc_DA NAc_DA VTA_DA->NAc_DA Increases Behavior Behavior NAc_DA->Behavior Reduces Immobility

Figure 1: Neurobiological pathway of tipepidine's antidepressant-like effects

Several lines of experimental evidence support this mechanistic pathway:

  • Electrophysiological studies have confirmed that tipepidine inhibits GIRK channel currents in brain slice preparations, with particular potency in midbrain dopamine neurons.
  • Microdialysis experiments have directly measured increased extracellular dopamine levels in the nucleus accumbens following systemic tipepidine administration at behaviorally active doses (20-40 mg/kg).
  • Receptor blockade studies demonstrate that the antidepressant-like effects of tipepidine in the FST are prevented by pretreatment with dopamine D₁ receptor antagonists (SCH23390) and α₂-adrenergic receptor antagonists (yohimbine), indicating the involvement of both dopaminergic and noradrenergic systems.
  • c-Fos mapping studies reveal that tipepidine administration increases neuronal activation in a distinct pattern of brain regions, including the nucleus accumbens and central amygdala, differing from the activation patterns observed with traditional antidepressants.

Research Applications and Extended Protocol Considerations

Application in Treatment-Resistant Depression Models

A particularly promising application of tipepidine emerges in the context of treatment-resistant depression models. Recent research has demonstrated that tipepidine maintains its efficacy in animal models that are refractory to conventional antidepressant treatments. Specifically, in rats repeatedly treated with adrenocorticotropic hormone (ACTH)—an established model of treatment-resistant depression—tipepidine (20-40 mg/kg, i.p.) significantly reduces immobility time in the FST, whereas standard antidepressants like imipramine show minimal efficacy in this paradigm.

The neurochemical basis for this unique efficacy profile appears to involve tipepidine's ability to enhance dopaminergic transmission in the nucleus accumbens despite aberrant hypothalamic-pituitary-adrenal (HPA) axis activity, which is characteristic of treatment-resistant depression. This makes tipepidine a particularly valuable investigational tool for screening novel therapeutic approaches for depression subtypes that show limited response to currently available medications.

Modified Protocol for Treatment-Resistant Depression Model

For researchers interested specifically in treatment-resistant depression, the following modified protocol is recommended:

  • ACTH Pretreatment: Administer ACTH (100 μg/rat, s.c.) once daily for 14 consecutive days prior to FST.
  • Tipepidine Administration: On day 14, administer tipepidine (20 or 40 mg/kg, i.p.) 2 hours before behavioral testing.
  • Control Groups: Include both vehicle-treated controls and ACTH-treated controls to isolate the specific effects of tipepidine in the treatment-resistant condition.
  • Validation Measures: Confirm HPA axis dysregulation through measurement of serum corticosterone levels or other relevant endocrine markers.

This experimental approach provides a robust platform for investigating novel therapeutic strategies for treatment-resistant depression and elucidating the neurobiological mechanisms underlying treatment resistance.

Future Research Directions and Considerations

Several important research questions remain regarding tipepidine's potential antidepressant mechanisms and therapeutic applications:

  • Chronic Dosing Effects: Most existing studies have utilized acute tipepidine administration. Further investigation is needed to characterize the behavioral and neuroadaptive responses to repeated tipepidine dosing over extended periods.

  • Sex Differences: Current literature has predominantly utilized male rodents. Systematic evaluation of potential sex differences in tipepidine response would strengthen the translational relevance of findings.

  • Combination Strategies: Exploration of potential synergistic effects between tipepidine and conventional antidepressants may reveal enhanced therapeutic efficacy with reduced side effect profiles.

  • Molecular Specificity: While GIRK channel inhibition represents the primary known mechanism, additional molecular targets contributing to tipepidine's behavioral effects cannot be ruled out and warrant further investigation.

References

Comprehensive Application Notes: Microdialysis Protocol for Measuring Tipepidine-Induced Dopamine Changes in Rat Nucleus Accumbens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Theoretical Background

Tipepidine, a known antitussive, has recently attracted significant research interest due to its novel antidepressant-like effects that appear to operate through mechanisms distinct from conventional antidepressants. The mesolimbic dopamine system, particularly dopamine transmission in the nucleus accumbens (NAc), plays a fundamental role in motivation, reward processing, and affective states. Research indicates that tipepidine produces its behavioral effects primarily through the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels in the ventral tegmental area (VTA), leading to subsequent activation of mesolimbic dopamine neurons and increased dopamine release in the NAc [1]. Unlike psychostimulants such as methamphetamine, tipepidine administration does not produce behavioral sensitization or cross-sensitization, suggesting a lower abuse potential and different mechanistic profile [1].

In vivo microdialysis represents one of the most widely used and validated techniques for monitoring extracellular neurotransmitter dynamics in behaving animals. This technique enables researchers to sample and collect small-molecular-weight substances from the interstitial fluid of specific brain regions through a semi-permeable membrane implanted in the tissue [2]. When applied to the study of dopamine transmission in the NAc, microdialysis provides valuable insights into neurochemical correlates of drug actions with high neuroanatomical specificity. The technique has been extensively used for monitoring monoamines and their metabolites in various species, with the rat being the most common model organism [2] [3]. The methodological principles underlying microdialysis involve the diffusion of molecules across a concentration gradient, allowing for the quantification of extracellular levels over timed intervals, typically ranging from 5-20 minutes depending on the analytical sensitivity required [2].

Detailed Methodology

Experimental Design and Animal Preparation
  • Animals: Adult male Sprague-Dawley rats (weighing 280-320g) are commonly used in microdialysis studies of nucleus accumbens dopamine [1] [4]. Animals should be housed under standard laboratory conditions (12h light/dark cycle, 22±1°C, food and water ad libitum) for at least one week prior to any procedures. All experimental procedures must be approved by the appropriate institutional animal care and use committee.

  • Experimental Groups: For tipepidine studies, animals are typically divided into the following groups: (1) Vehicle control (saline or appropriate solvent), (2) Tipepidine 10 mg/kg, (3) Tipepidine 20 mg/kg, and (4) Tipepidine 40 mg/kg. These doses have been previously established as effective for producing antidepressant-like effects and increasing extracellular dopamine in the NAc [1]. A minimum of n=6-8 animals per group is recommended for adequate statistical power.

  • Timeline: The complete experimental timeline spans approximately 7-8 days, beginning with surgical implantation of guide cannulae, followed by a 4-5 day recovery period, then microdialysis probe implantation the day before the experiment, with the actual microdialysis experiment conducted on the final day [3].

Surgical Procedures

Guide Cannula Implantation: Rats are anesthetized with isoflurane (induction: 5%, maintenance: 1.5-2.5% in O₂) or ketamine-xylazine (80:10 mg/kg, i.p.) and placed in a stereotaxic frame with the tooth bar set at -3.3 mm. After exposing the skull and identifying bregma, guide cannulae (such as MAB 6.14.IC from SciPro) are implanted targeting the nucleus accumbens using the following coordinates relative to bregma [5] [3]:

  • NAc Core: Anterior +1.8 mm, Lateral ±1.5 mm, Ventral -5.8 mm (from dura)
  • NAc Shell: Anterior +1.8 mm, Lateral ±0.7 mm, Ventral -6.0 mm (from dura)

The choice between core and shell implantation depends on the research question, with evidence suggesting differential dopamine regulation in these subregions [5]. Cannulae are secured to the skull using jeweler's screws and dental acrylic. Animals receive postoperative analgesia (e.g., carprofen, 5 mg/kg, s.c.) and are allowed 4-5 days recovery with monitoring.

Microdialysis Probe Implantation: On the day before experimentation, the dummy cannula is replaced with a microdialysis probe with 1-2 mm membrane length (depending on the target subregion). Cuprophane or polyethersulfone membranes with 20-38 kDa molecular weight cut-off are commonly used, providing relative recovery rates of 15-30% for dopamine under standard flow conditions [6] [3].

Microdialysis Procedure
  • Perfusion System: Following probe implantation, animals are connected to a microinfusion pump (such as CMA 402) via a liquid swivel to allow free movement. Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 147, KCl 4, CaCl₂ 1.2-2.4, MgCl₂ 1 is perfused through the system at a flow rate of 1.0-2.0 μL/min [6] [7].

  • Sample Collection: After connection, the system is allowed to stabilize for 1-2 hours. Baseline samples are then collected every 10-20 minutes for at least 1 hour (3-6 samples) to establish stable baseline dopamine levels. Following baseline collection, tipepidine (10, 20, or 40 mg/kg, i.p.) or vehicle is administered, and dialysate collection continues for 2-4 hours to monitor the dopamine response [1].

  • Sample Handling: Collected dialysate samples (10-20 μL volume) are immediately analyzed or stored at -80°C to prevent degradation. For simultaneous behavioral assessment, experiments can be conducted in open-field chambers with locomotor activity monitored via infrared photobeams during sampling [3].

Analytical Methods

HPLC-ECD Analysis: Dopamine content in microdialysates is typically quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). A representative analytical protocol includes [3] [7]:

  • Separation: C18 reverse-phase column (2.1×100 mm, 3 μm particle size)
  • Mobile Phase: 75 mM NaH₂PO₄, 1.4 mM octane sulfonic acid, 10 μM EDTA, 10% acetonitrile (v/v), pH 3.6
  • Flow Rate: 0.2-0.5 mL/min
  • Detection: Electrochemical detector with glassy carbon working electrode at +0.7 V vs. Ag/AgCl reference

Table 1: Microdialysis Parameters for Dopamine Measurement in Rat Nucleus Accumbens

Parameter Specification Rationale/Notes
Flow Rate 1.0-2.0 μL/min Compromise between temporal resolution and analyte concentration [6]
Membrane Material Cuprophane Standard for monoamine collection [3]
Membrane Length 1-2 mm Appropriate for NAc subregions [5]
Sample Interval 10-20 min Balances temporal resolution with HPLC sensitivity [1]
Stabilization Period 1-2 hours post-connection Allows stabilization of neurotransmitter levels [2]
Data Analysis and Quantification
  • Quantification: Dopamine peaks in chromatograms are quantified by comparing their area under the curve to external standards (typically 0.1-10 nM dopamine in aCSF) run daily. Results are expressed as either absolute concentration (nM) or as percentage of baseline values [6] [1].

  • In Vivo Recovery Estimation: The no-net-flux method can be employed to estimate true extracellular concentrations. This method involves adding dopamine to the perfusate at concentrations above and below expected extracellular levels (e.g., 0, 2.5, 5, 10 nM) and measuring the resulting dialysate concentrations. The point of no net flux corresponds to the true extracellular concentration, while the slope provides the in vivo recovery [6].

  • Statistical Analysis: Data are typically analyzed using mixed-design ANOVA with treatment as between-subjects factor and time as within-subjects factor, followed by appropriate post-hoc tests (e.g., Tukey's or Bonferroni). Significance is set at p<0.05. Data are presented as mean ± SEM [1].

Expected Results and Interpretation

Tipepidine-Induced Dopamine Changes

Following systemic administration of tipepidine, researchers can expect to observe a dose-dependent increase in extracellular dopamine in the nucleus accumbens. The time course typically shows a gradual increase peaking at 30-60 minutes post-administration, with levels returning to baseline by 2-3 hours [1]. Specifically, the 20 and 40 mg/kg doses produce significant increases (approximately 150-200% of baseline), while the 10 mg/kg dose may produce smaller, potentially non-significant effects. Importantly, these neurochemical changes occur without concomitant increases in locomotor activity, distinguishing tipepidine from psychostimulants like methamphetamine [1].

Table 2: Expected Dopamine Responses to Tipepidine Administration in Rat NAc

Tipepidine Dose Expected DA Increase Time to Peak Behavioral Correlates
10 mg/kg ~120-130% of baseline 40-50 min No significant locomotor changes
20 mg/kg ~150-170% of baseline 40-60 min Antidepressant-like effects without sensitization
40 mg/kg ~180-200% of baseline 50-70 min Robust antidepressant-like effects
Pharmacological Characteristics
Subregional Differences in NAc Dopamine Responses

When comparing dopamine responses across NAc subregions, researchers may observe more pronounced effects in the shell compartment compared to the core. This pattern aligns with observations that the NAc shell is particularly involved in the motivational aspects of natural rewards and drugs [5]. Additionally, during operant behaviors, increases in extracellular dopamine in the NAc shell have been found to be significantly greater than in the core [5]. These subregional specializations should be considered when designing experiments and interpreting results.

Troubleshooting and Technical Considerations

Common Technical Issues
  • Low Dopamine Recovery: If dopamine concentrations in dialysates are consistently near the detection limit, consider the following: (1) verify membrane integrity and check for air bubbles in the system; (2) optimize flow rate - lower flow rates (0.5-1.0 μL/min) increase relative recovery but extend sampling intervals; (3) confirm HPLC-ECD sensitivity using fresh standards; (4) ensure proper probe placement through post-mortem verification [2].

  • High Variability Between Animals: Excessive variability in baseline dopamine levels or drug responses may result from: (1) inconsistent probe placements between animals; (2) variations in surgical procedures or recovery times; (3) stress effects from handling or environment. Standardize procedures and ensure consistent postoperative care. Histological verification of probe placement is essential [2].

  • Stability Issues During Long Experiments: For experiments extending beyond 4-6 hours, consider: (1) using slower flow rates overnight if collecting baseline samples; (2) implementing a refrigeration system for collected samples; (3) monitoring and controlling for potential circadian influences on dopamine transmission [2].

Methodological Optimization Strategies
  • Quantitative Microdialysis: For absolute concentration measurements, implement the no-net-flux method [6]. This approach accounts for variations in recovery between probes and animals, providing more accurate estimates of extracellular concentrations. Typical extracellular dopamine concentration in NAc is approximately 4-5 nM, with in vivo recovery around 65% under standard conditions [6].

  • Simultaneous Behavioral Monitoring: Combine microdialysis with automated behavioral tracking systems to correlate neurochemical changes with behavior. This approach revealed that tipepidine increases NAc dopamine without increasing locomotor activity, distinguishing it from psychostimulants [1] [3].

  • Experimental Controls: Include appropriate controls such as: (1) vehicle-treated animals; (2) sham-operated controls when necessary; (3) baseline normalization to account for inter-animal variability; (4) post-mortem probe placement verification [2].

The following diagram illustrates the complete experimental workflow from animal preparation to data analysis:

G cluster_1 Pre-Experimental Phase cluster_2 Experimental Day cluster_3 Post-Experimental Start Experimental Design Cannula Guide Cannula Implantation Start->Cannula Recovery 4-5 Day Recovery Cannula->Recovery Probe Microdialysis Probe Insertion Recovery->Probe Connect Connect to Perfusion System Probe->Connect Stabilize 1-2 Hour Stabilization Connect->Stabilize Baseline Baseline Sample Collection Stabilize->Baseline Administer Tipepidine/Vehicle Administration Baseline->Administer Post Post-Drug Sample Collection Administer->Post Analysis HPLC-ECD Analysis Post->Analysis Verification Histological Verification Analysis->Verification Stats Statistical Analysis Verification->Stats

Comparison with Alternative Methodologies

While microdialysis provides excellent chemical specificity and the ability to monitor multiple analytes simultaneously, researchers should consider its temporal and spatial limitations compared to other techniques. Voltammetry offers superior temporal resolution (seconds) but monitors only a single analyte, while fiber photometry using fluorescent sensors like RdLight1 provides high temporal resolution for specific neurotransmitters but requires genetic expression of sensors [8]. The choice of technique should align with the specific research questions, with microdialysis remaining the gold standard for quantitative monitoring of extracellular dopamine and metabolites over extended periods in freely behaving animals.

The following diagram illustrates the proposed mechanism of tipepidine action in the mesolimbic dopamine system:

G cluster Proposed Mechanism VTA Ventral Tegmental Area (VTA) GIRK GIRK Channels VTA->GIRK Expresses DAneurons Dopamine Neurons VTA->DAneurons Contains GIRK->DAneurons Disinhibition NAc Nucleus Accumbens DAneurons->NAc Increased Firing DArelease Dopamine Release NAc->DArelease Enhanced Tipepidine Tipepidine Tipepidine->GIRK Inhibits

References

sustained-release tipepidine tablet TS-141 clinical trial design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Clinical Rationale

TS-141 is a novel sustained-release (SR) formulation of tipepidine hibenzate, developed via drug repositioning for treating Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents [1]. Tipepidine, used as an antitussive (Asverin) for over 50 years, modulates monoamine levels in the brain by inhibiting G-protein-activated inwardly rectifying potassium (GIRK) channels. This mechanism suggested potential therapeutic benefits for ADHD [1]. The development of a sustained-release tablet aims to maintain stable plasma concentrations, potentially improving efficacy and compliance compared to multiple daily doses of an immediate-release formulation.


TS-141 Formulation and Pharmacokinetic Profile

The core of TS-141's design is its sustained-release profile. A Phase I study in healthy adults confirmed that TS-141 provides sustained release of tipepidine, resulting in a different plasma exposure profile compared to the immediate-release formulation, Asverin [1].

Table 1: Key Pharmacokinetic Parameters of TS-141 from Phase I Studies

Parameter Finding/Outcome
Formulation Type Sustained-Release (SR) Tablet [1]
Reference IR Formulation Asverin (tipepidine hibenzate) [1]
Key PK Outcome TS-141 demonstrated a sustained-release profile, altering plasma exposure compared to Asverin [1]
Critical Covariate CYP2D6 phenotype significantly impacted plasma exposure of tipepidine [1]

Detailed Clinical Trial Design & Protocols

The clinical development plan for TS-141 consisted of a Phase I study followed by a Phase II proof-of-concept trial.

Phase I Study Protocol
  • Objective: To investigate the sustained-release profile of TS-141 and compare the plasma exposure (e.g., AUC, C~max~, T~max~) of tipepidine after administration of TS-141 versus Asverin.
  • Design: An open-label, randomized-sequence crossover study [1].
  • Participants: Healthy adult volunteers.
  • Interventions: Administration of TS-141 and the immediate-reference drug (Asverin).
  • Endpoint: Pharmacokinetic parameters of tipepidine.
  • Key Finding: The study confirmed the sustained-release profile of TS-141 and established that the CYP2D6 phenotype has significant effects on the plasma exposure of tipepidine [1].
Phase II Study Protocol
  • Objective: To examine the efficacy and safety of TS-141 in pediatric and adolescent ADHD patients.
  • Trial Registration: JapicCTI-163244 (Registered 9 May 2016) [1].
  • Study Design: An 8-week treatment, randomized, parallel-group, double-blind, placebo-controlled trial [1].
  • Participants:
    • Population: Children and adolescents aged 6–17 years diagnosed with ADHD.
    • Sample Size: 216 patients.
    • Randomization: Patients were randomized according to their CYP2D6 phenotype (e.g., Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM)) [1].
  • Interventions & Dosing:
    • Patients were randomized to one of four treatment arms:
      • TS-141 30 mg (once daily)
      • TS-141 60 mg (once daily)
      • TS-141 120 mg (60 mg twice daily)
      • Placebo
  • Primary Endpoint: Change from baseline in the ADHD Rating Scale IV-Japanese version (ADHD RS-IV-J) score [1].
  • Key Methodological Considerations:
    • Pharmacogenomic Planning: The protocol mandated pre-screening for CYP2D6 phenotype and stratified randomization based on the results [1].
    • Dosing Regimen: The 120 mg dose was administered as two 60 mg tablets twice a day to maintain the sustained-release effect over 24 hours.

Table 2: Phase II Clinical Trial Dosing and Key Findings

Treatment Arm Dosing Regimen Overall Efficacy (vs. Placebo) Efficacy in CYP2D6 IM Subgroup
Placebo - Reference Reference
TS-141 30 mg Once daily No significant difference [1] Not specified
TS-141 60 mg Once daily No significant difference [1] Not specified
TS-141 120 mg 60 mg twice daily No significant difference [1] A trend toward larger improvement in ADHD RS-IV-J scores vs. placebo [1]

Experimental Workflow and Metabolic Pathway

The following diagram illustrates the key stages and critical metabolic pathway considered in the TS-141 clinical trial design.

TS141_Workflow cluster_pathway Key Metabolic Pathway Impacting Trial Start Study Population: Children/Adolescents with ADHD Screen Pre-Screening & CYP2D6 Phenotyping Start->Screen Randomize Randomization (Stratified by CYP2D6 Phenotype) Screen->Randomize CYP2D6 Enzyme: CYP2D6 Screen->CYP2D6 Dosing 8-Week Treatment: TS-141 (30, 60, 120 mg) vs. Placebo Randomize->Dosing Endpoint Primary Endpoint: Change in ADHD RS-IV-J Score Dosing->Endpoint Analysis Analysis: Overall & by CYP2D6 Subgroup Endpoint->Analysis TS141 TS-141 (Tipepidine) TS141->CYP2D6 Metabolite Active Metabolite(s)? CYP2D6->Metabolite Exposure Altered Plasma Drug Exposure Metabolite->Exposure Efficacy Impacts Therapeutic Efficacy Exposure->Efficacy

Diagram 1: TS-141 Clinical Trial Workflow and Metabolic Considerations. The trial design integrated CYP2D6 phenotyping due to its critical role in tipepidine metabolism and exposure, which directly influenced the primary efficacy outcome [1].


Critical Analysis & Key Takeaways for Future Development

  • Confirmation of Sustained-Release Profile: The Phase I study successfully established that TS-141 has a sustained-release pharmacokinetic profile, which is the foundational rationale for its once- or twice-daily dosing regimen in the Phase II trial [1].
  • Central Role of Pharmacogenomics: The TS-141 development program highlights the critical importance of integrating pharmacogenomics early in clinical trial design. The efficacy of the drug was demonstrably dependent on the interaction between the dose and the patient's CYP2D6 phenotype [1].
  • Dosing Considerations: The Phase II results suggested that the doses tested (up to 120 mg/day), which were chosen based on the existing safety profile of the antitussive formulation, may have been insufficient for a robust overall treatment effect in a genetically diverse ADHD population. Future trials require dose-finding studies tailored specifically for the new indication [1].
  • Subgroup Promise: The trend of efficacy observed in the CYP2D6 Intermediate Metabolizer (IM) subgroup at the 120 mg dose indicates a potential path forward. It suggests that higher doses or targeted treatment for specific pharmacogenetic profiles could be effective [1].
Recommendations for Future Protocols
  • Phase IIb/III Trial Design: Subsequent studies should be powered to detect efficacy within specific CYP2D6 metabolizer groups (e.g., IMs and possibly EMs) rather than the general population.
  • Dose Optimization: A dose-escalation study is warranted to determine the optimal therapeutic dose for the ADHD indication, which may be higher than the maximum dose used in the initial Phase II trial.
  • Broader Biomarker Exploration: While CYP2D6 is critical, investigating the impact of other pharmacokinetic and pharmacodynamic genes could provide a more comprehensive understanding of response variability.

References

Comprehensive Application Notes and Protocols for CYP2D6 Phenotyping in Tipepidine Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYP2D6 Genetic Polymorphism and Clinical Significance

CYP2D6 represents one of the most clinically significant pharmacogenetic biomarkers in drug development due to its high polymorphism and role in metabolizing approximately 25% of commonly prescribed drugs. The CYP2D6 gene, located on chromosome 22q13.1, encodes the CYP2D6 enzyme, which is expressed primarily in the liver but also in areas of the central nervous system. The enzyme demonstrates substantial interindividual variability in activity, largely determined by genetic polymorphisms that result in absent, decreased, normal, or ultrarapid metabolic function. This variability has profound implications for drug exposure, efficacy, and safety profiles of CYP2D6 substrates, making comprehensive phenotyping essential in clinical trials for compounds like tipepidine that undergo CYP2D6-mediated metabolism.

The functional impact of CYP2D6 polymorphisms exhibits substrate-dependent characteristics, meaning that the same variant may affect different drugs with varying magnitude. For drug development programs, understanding the CYP2D6-mediated metabolism of investigational compounds allows for precise dosing strategies and identification of subpopulations at risk for adverse drug reactions or therapeutic failure. The clinical pharmacogenetics implementation consortium (CPIC) and other regulatory bodies have established guidelines for CYP2D6 genotype-guided dosing, emphasizing the importance of incorporating these considerations throughout drug development, particularly during clinical trials where safety and efficacy are being established.

CYP2D6 Genotyping Methods and Experimental Protocols

Key Genetic Variants and Allele Detection

Comprehensive CYP2D6 genotyping requires detection of numerous variant alleles, including non-functional, reduced-function, and increased-function alleles. The most clinically significant variants include CYP2D6*3, *4, *5, *6, *10, *17, and *41, which account for the majority of functional variability across ethnic populations. The experimental workflow begins with DNA extraction from whole blood using standardized kits (e.g., Puregene Blood Core Kit), followed by targeted amplification and detection of specific single-nucleotide variants (SNVs) that define these alleles.

  • Multiplex SNaPshot Method: This technique provides a reliable high-throughput approach for CYP2D6 genotyping. The protocol involves multiplex PCR amplification of target regions followed by minisequencing reactions using fluorescently labeled ddNTPs. Electrophoretic separation then allows identification of specific variants. This method can simultaneously detect 20+ CYP2D6 variants while distinguishing between gene duplications and deletions, providing comprehensive haplotype information critical for accurate phenotype prediction. The method demonstrates excellent concordance with reference standards and is cost-effective for large-scale clinical trial applications [1].

  • Long-Range PCR for Gene Copy Number Variation: Detection of gene duplications or deletions requires specialized approaches. For identifying CYP2D6*5 (whole gene deletion), a multiplex long-PCR protocol amplifies a 3.5-kb fragment indicating the deletion alongside a 4.7-kb wild-type control fragment. For gene duplication detection, primers targeting the CYP2D7-CYP2D6 intergenic region generate a 5.2-kb fragment present in all individuals and a 3.6-kb fragment specific to duplication events. These complementary approaches provide complete information on both sequence variants and structural variations affecting CYP2D6 function [1].

Quality Control and Validation

Rigorous quality control measures must be implemented throughout the genotyping process. This includes using positive controls for known variants in each batch, replicate testing of a percentage of samples to ensure consistency, and independent verification of rare or novel variants. For clinical trial applications, documentation chain of custody and sample tracking systems are essential to maintain data integrity and regulatory compliance.

Table 1: Key CYP2D6 Variants and Their Functional Impact

Variant Allele Nucleotide Change Functional Effect Activity Score Population Frequency
CYP2D6*3 2549delA Non-functional 0 Caucasian: 2-3%
CYP2D6*4 1846G>A Non-functional 0 Caucasian: 12-21%
CYP2D6*5 Whole gene deletion Non-functional 0 All populations: 2-7%
CYP2D6*10 100C>T Reduced function 0.25-0.5 Asian: ~50%
CYP2D6*17 1023C>T Reduced function 0.5 African: 20-35%
CYP2D6*41 2988G>A Reduced function 0.5-0.75 Caucasian: 8-10%
Gene duplication Variable Increased function 1 per copy Variable by population

CYP2D6 Phenotype Prediction and Activity Score Calculation

Genotype to Phenotype Translation Framework

Accurate phenotype prediction from CYP2D6 genotyping data requires a standardized framework for translating diplotype information into metabolic functionality. The activity score (AS) system provides a quantitative approach where each allele is assigned a value based on its predicted function: non-functional alleles = 0, reduced-function alleles = 0.25-0.5, and fully functional alleles = 1.0. The scores for both alleles are summed to generate a total activity score that correlates with metabolic capacity [2].

The consensus phenotype assignments based on activity scores are as follows: AS = 0 indicates poor metabolizer (PM); AS >0 to ≤1.25 indicates intermediate metabolizer (IM); AS >1.25 to ≤2.25 indicates normal metabolizer (NM); and AS >2.25 indicates ultrarapid metabolizer (UM). Recent updates to classification systems have refined these thresholds, particularly reclassifying some previous NM assignments with AS=1 to IM status based on accumulated evidence. This standardized approach facilitates consistent phenotype categorization across clinical trial sites and populations [3] [2].

Population-Specific Considerations

Ethnic variability in CYP2D6 allele frequencies necessitates careful consideration in multinational clinical trials. For example, the CYP2D610 reduced-function allele occurs in approximately 50% of Asian populations but is less common in Caucasians, while CYP2D617 is predominantly found in African populations. These differences result in variable distribution of metabolic phenotypes across ethnic groups, with potential implications for dosing strategies and safety monitoring in global tipepidine trials.

Table 2: CYP2D6 Phenotype Classification and Clinical Implications

Phenotype Activity Score Enzyme Activity Prevalence in Europeans Clinical Consideration for Tipepidine
Poor Metabolizer (PM) 0 Absent 7-10% Potential increased exposure, higher adverse event risk
Intermediate Metabolizer (IM) >0 - ≤1.25 Reduced 15-20% Moderate increased exposure, possible dose adjustment
Normal Metabolizer (NM) >1.25 - ≤2.25 Normal 70-75% Standard dosing appropriate
Ultrarapid Metabolizer (UM) >2.25 Increased 3-7% Potential reduced exposure, possible efficacy concerns

Phenoconversion Methodology and Clinical Assessment

Incorporating Medication-Mediated Enzyme Inhibition

Phenoconversion represents a critical consideration in clinical trials, referring to the discordance between genotype-predicted phenotype and actual enzyme function due to environmental factors, particularly concomitant medications that inhibit CYP2D6. Strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine, bupropion, quinidine) can effectively convert normal metabolizers into functional poor metabolizers, while moderate inhibitors (e.g., duloxetine, mirabegron) produce intermediate effects. This phenomenon is highly prevalent, with studies indicating 20-30% of clinical trial participants may be taking medications that cause phenoconversion [4].

The standardized calculation method for phenoconversion involves applying multiplication factors to the genotype-derived activity score based on the potency of concomitant inhibitors. For strong inhibitors, the activity score is multiplied by 0 (effectively reducing it to 0), while moderate inhibitors warrant multiplication by 0.5. This adjusted activity score then determines the converted phenotype, which should guide dosing recommendations and data analysis rather than the genotype-based phenotype alone. Clinical trial protocols should include systematic assessment of concomitant medications with particular attention to known CYP2D6 inhibitors [4].

Implementation in Clinical Trial Protocols

Effective integration of phenoconversion assessment requires standardized procedures throughout the clinical trial workflow. This includes comprehensive medication documentation at each study visit, systematic screening for CYP2D6 inhibitors using current FDA classifications, and application of adjustment factors to calculate converted phenotypes. For tipepidine trials, the converted phenotype should be used for pharmacokinetic analyses, safety assessments, and potential dose adjustments, as it more accurately reflects actual metabolic capacity than genotype alone.

The following workflow diagram illustrates the comprehensive CYP2D6 phenotyping process incorporating genotyping and phenoconversion:

CYP2D6_phenotyping Start Patient Enrollment DNA DNA Extraction Start->DNA Genotyping CYP2D6 Genotyping DNA->Genotyping CNV Copy Number Analysis Genotyping->CNV Haplotype Haplotype Assignment CNV->Haplotype AS_calc Activity Score Calculation Haplotype->AS_calc Phenotype_geno Genotype-derived Phenotype AS_calc->Phenotype_geno Phenoconv Phenoconversion Calculation Phenotype_geno->Phenoconv Med_history Concomitant Medication Review Inhibitor_class CYP2D6 Inhibitor Classification Med_history->Inhibitor_class Inhibitor_class->Phenoconv Phenotype_final Final Phenotype Assignment Phenoconv->Phenotype_final Dosing Dosing Strategy Phenotype_final->Dosing PK PK/PD Analysis Phenotype_final->PK

Clinical Implementation and Data Analysis in Tipepidine Trials

Stratification and Dosing Considerations

Prospective CYP2D6 phenotyping in tipepidine clinical trials enables sophisticated stratification approaches that account for metabolic variability. Poor metabolizers may require dose reductions of 50-75% compared to normal metabolizers, while ultrarapid metabolizers may need increased doses or more frequent administration to achieve therapeutic exposure. These adjustments should be prospectively defined in trial protocols with clear criteria for dose modification based on both genotype-predicted and converted phenotypes.

Pharmacokinetic analyses should specifically examine exposure differences across CYP2D6 phenotypes, with particular attention to peak concentrations (C~max~) in poor metabolizers (potential toxicity risk) and trough concentrations (C~min~) in ultrarapid metabolizers (potential efficacy concerns). For drugs like tipepidine with active metabolites, the metabolite-to-parent ratio provides a functional measure of CYP2D6 activity that can validate phenotype assignments and identify discrepancies requiring further investigation.

Statistical Considerations and Regulatory Documentation

Adequate sample sizes for each phenotype group must be considered in trial design, potentially requiring enrichment strategies to ensure sufficient representation of rare phenotypes (particularly PMs and UMs). Statistical analysis plans should prespecify comparisons between phenotype groups for both pharmacokinetic and clinical endpoints, with appropriate adjustments for multiple comparisons.

Comprehensive documentation of CYP2D6 genotyping methodologies, phenotype assignment algorithms, and phenoconversion assessments is essential for regulatory submissions. This includes detailed descriptions of quality control measures, assay validation data, and rationale for specific activity score assignments, particularly for reduced-function variants where scoring may differ between guidelines and emerging evidence [2].

Conclusion

Implementation of robust CYP2D6 phenotyping protocols in tipepidine clinical trials provides critical information for optimizing dosing strategies, understanding exposure-response relationships, and identifying subpopulations with altered drug metabolism. The integration of both genetic and non-genetic factors through phenoconversion methodologies offers a comprehensive approach to individual metabolic capacity assessment. As precision medicine continues to evolve, these pharmacogenetic strategies will increasingly inform drug development and ultimately clinical use, ensuring optimal efficacy and safety profiles across diverse patient populations.

References

Comprehensive Application Notes and Protocols: In Vivo Measurement of Tipepidine-Induced Dopamine Release

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tipepidine Pharmacology and Dopamine Imaging

Tipepidine is a non-opioid antitussive drug that has been used clinically for over 50 years in Japan, but recent research has revealed its potential psychiatric applications for conditions including depression, obsessive-compulsive disorder, and attention-deficit/hyperactivity disorder (ADHD) [1]. The mechanism of action underlying these potential therapeutic effects involves the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which subsequently modulates monoamine neurotransmission in key brain regions [2] [1]. Preclinical studies have demonstrated that tipepidine administration increases dopamine levels specifically in the nucleus accumbens, a critical component of the brain's reward circuitry, without producing the behavioral sensitization typically associated with psychostimulants [1]. This unique pharmacological profile makes tipepidine an intriguing candidate for drug repositioning and necessitates robust methodologies for characterizing its effects on the dopamine system in vivo.

The dopamine system plays fundamental roles in learning, motor function, reward processing, and the pathophysiology of numerous neuropsychiatric disorders [3]. Understanding tipepidine's effects on this system requires sophisticated imaging approaches that can capture dynamic neurotransmitter changes in specific brain regions with appropriate temporal and spatial resolution [3] [4]. This document provides comprehensive application notes and detailed experimental protocols for measuring tipepidine-induced dopamine release using established in vivo methodologies, including microdialysis, fast-scan cyclic voltammetry (FSCV), and positron emission tomography (PET) imaging. These protocols are designed to assist researchers in selecting and implementing the most appropriate techniques for their specific research questions related to tipepidine's mechanism of action.

Comparative Method Selection for Dopamine Measurement

Method Overview and Selection Criteria

Selecting the appropriate method for measuring tipepidine-induced dopamine release depends on several factors, including the research objectives, required temporal and spatial resolution, need for chemical specificity, and available resources. No single technique provides a complete picture of dopamine dynamics; rather, each method offers unique advantages and addresses different aspects of dopamine system function [3]. Microdialysis provides excellent chemical specificity and the ability to measure multiple neurotransmitters simultaneously but suffers from limited temporal resolution. In contrast, FSCV offers outstanding temporal resolution for capturing rapid dopamine transients but is limited to measuring electroactive species. PET imaging enables non-invasive assessment of dopamine system function in humans but provides indirect measures of dopamine release and requires specialized facilities for radiochemistry [3] [4].

The selection of an appropriate method should also consider the pharmacokinetic profile of tipepidine. As a sustained-release formulation (TS-141) has been developed to improve adherence for potential psychiatric applications, researchers must align their measurement approach with the expected time course of tipepidine's effects on dopamine release [2]. Additionally, individual differences in drug metabolism, particularly CYP2D6 polymorphism which significantly affects tipepidine plasma exposure, should be considered when designing and interpreting experiments [2]. The following table provides a comparative overview of the primary methods available for measuring tipepidine-induced dopamine release in vivo.

Table 1: Comparison of Methods for In Vivo Measurement of Tipepidine-Induced Dopamine Release

Method Spatial Resolution Temporal Resolution Advantages Limitations Suitable for Tipepidine Studies
Microdialysis mm-cm (brain regions) minutes HPLC separation allows complete analysis of small molecules; can be used in awake, behaving animals Poor temporal resolution; limited spatial resolution Ideal for chronic dosing studies and measuring sustained dopamine increases
FSCV mm (brain regions) milliseconds Excellent temporal resolution; can be used in acute brain slice or behaving animals Poor spatial resolution; measures only electroactive species; technically challenging Suitable for measuring rapid dopamine transients after acute administration
Fiber Photometry mm (brain regions) milliseconds-seconds Genetically-encoded sensors can target specific cell types; compatible with behaving animals Requires viral expression of sensors; limited to pre-targeted regions Optimal for cell-type specific dopamine measurements in genetically modified animals
PET Imaging mm (brain regions) minutes Non-invasive; applicable to humans; diverse ligand options Indirect measure of dopamine via receptor competition; poor temporal resolution Best for translational studies and dose-finding in humans
Tipepidine-Specific Method Considerations

When studying tipepidine, researchers should consider its unique pharmacological profile and formulation options. The sustained-release formulation TS-141 produces different pharmacokinetics compared to the immediate-release Asverin formulation, which will significantly impact the temporal pattern of dopamine release [2]. Studies using immediate-release tipepidine may benefit from methods with faster temporal resolution (e.g., FSCV), while sustained-release formulations may be better suited to microdialysis or PET approaches. Additionally, as tipepidine increases dopamine in the nucleus accumbens without producing behavioral sensitization [1], methods that enable measurements in specific brain regions during behavioral tasks are particularly valuable for understanding its therapeutic potential.

Detailed Experimental Protocols

Microdialysis Protocol for Tipepidine-Induced Dopamine Release

3.1.1 Principle and Rationale Microdialysis enables continuous sampling of extracellular fluid from specific brain regions in awake, behaving animals, providing chemical specificity through subsequent HPLC analysis. This method is ideal for tipepidine studies because it allows researchers to monitor sustained changes in dopamine concentration over extended periods (hours), matching the drug's pharmacokinetic profile, particularly for the sustained-release TS-141 formulation [2] [3]. The technique can be combined with simultaneous behavioral monitoring, enabling correlation of dopamine changes with drug-induced behavioral modifications.

3.1.2 Materials and Equipment

  • Stereotaxic apparatus with anesthesia system
  • Guide cannulas and microdialysis probes (1-4 mm membrane length, depending on target region)
  • Microinfusion pump with high-precision syringe
  • HPLC system with electrochemical or fluorescence detection
  • Artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, pH 7.4)
  • Tipepidine hibenzate (dissolved in appropriate vehicle, typically saline for immediate-release or special matrix for sustained-release)

3.1.3 Experimental Procedure

  • Surgical Preparation: Anesthetize the animal (rat or mouse) and secure in stereotaxic frame. Using stereotaxic coordinates, implant a guide cannula targeting the region of interest (e.g., nucleus accumbens: AP +1.7 mm, ML ±1.5 mm, DV -6.0 mm from bregma for rats). Secure the cannula with dental acrylic and allow the animal to recover for at least 5-7 days.

  • Microdialysis Procedure: On the experiment day, carefully insert a microdialysis probe through the guide cannula, extending beyond the cannula tip into the target region. Begin perfusing with aCSF at a flow rate of 1-2 μL/min using the microinfusion pump. Allow the system to stabilize for 1-2 hours before sample collection.

  • Baseline Sampling: Collect dialysate samples every 10-20 minutes for at least 1 hour to establish stable baseline dopamine levels. Immediately analyze samples using HPLC or store at -80°C for batch analysis.

  • Drug Administration and Monitoring: Administer tipepidine (typical research doses range from 10-60 mg/kg for immediate-release formulations) via appropriate route (oral, i.p., or s.c.). Continue collecting dialysate samples for 3-6 hours post-administration to capture the full time course of dopamine response.

  • Sample Analysis: Analyze dialysate samples using HPLC with electrochemical detection. Typical conditions: C18 reverse-phase column, mobile phase consisting of 75-100 mM sodium phosphate, 1.5-2.0 mM OSA, 10-12% methanol, pH 3.5-4.0, flow rate 0.5-1.0 mL/min.

Figure 1: Experimental Workflow for Microdialysis Study of Tipepidine Effects

G Start Study Preparation Surgical Surgical Implantation of Guide Cannula Start->Surgical Recovery Post-Surgical Recovery (5-7 days) Surgical->Recovery Probe Microdialysis Probe Insertion Recovery->Probe Stabilization System Stabilization (1-2 hours) Probe->Stabilization Baseline Baseline Sample Collection Stabilization->Baseline Admin Tipepidine Administration Baseline->Admin Monitoring Post-Dose Sample Monitoring (3-6 hours) Admin->Monitoring Analysis HPLC Analysis of Dialysate Monitoring->Analysis Data Data Interpretation Analysis->Data

Fast-Scan Cyclic Voltammetry (FSCV) Protocol

3.2.1 Principle and Rationale FSCV provides excellent temporal resolution (milliseconds) for detecting rapid changes in dopamine concentration, making it ideal for capturing phasic dopamine release events following acute tipepidine administration [3]. This electrochemical technique applies a rapid triangular waveform to a carbon-fiber microelectrode, oxidizing and reducing dopamine molecules near the electrode surface. The resulting current signals provide quantitative information about local dopamine concentration with subsecond temporal resolution, allowing researchers to capture dynamic dopamine signaling patterns that may be relevant to tipepidine's therapeutic effects.

3.2.2 Materials and Equipment

  • Carbon-fiber microelectrodes (5-7 μm diameter)
  • Voltammetric amplifier and data acquisition system
  • Bipolar stimulating electrodes (for calibration)
  • Stereotaxic apparatus
  • Micropositioners for precise electrode placement
  • Tipepidine solution (freshly prepared in saline)

3.2.3 Experimental Procedure

  • Electrode Preparation and Calibration: Prepare carbon-fiber microelectrodes according to established protocols. Before implantation, calibrate electrodes in vitro using known dopamine concentrations (typically 0.5-5 μM) in aCSF. Apply the triangular waveform (-0.4 to +1.3 V vs Ag/AgCl, 400 V/s, 10 Hz).

  • Surgical Preparation: Anesthetize the animal and secure in stereotaxic apparatus. Implant both the carbon-fiber working electrode and reference electrode in the target brain region (e.g., nucleus accumbens core or shell). For studies involving electrical stimulation, implant a bipolar stimulating electrode in the ventral tegmental area or medial forebrain bundle.

  • Signal Optimization: Lower the carbon-fiber electrode into the target region while applying the voltammetric waveform. Adjust electrode position to maximize dopamine signals evoked by electrical stimulation (typically 60 Hz, 2 ms pulse width, 1-2 s duration).

  • Baseline Recording: Record stable baseline dopamine signals for at least 30 minutes, including both stimulated and spontaneous transients if present.

  • Drug Administration and Monitoring: Administer tipepidine (10-30 mg/kg, i.p.) while continuously recording voltammetric signals. Continue recording for 60-120 minutes post-administration to capture drug-induced changes in dopamine release and uptake kinetics.

  • Data Analysis: Identify dopamine signals by their characteristic oxidation (+0.6 V) and reduction (-0.2 V) peaks. Use principal component regression or training set analysis to separate dopamine from other electroactive species. Analyze changes in peak dopamine concentration, release duration, and uptake rate following tipepidine administration.

PET Imaging Protocol for Human Translation

3.3.1 Principle and Rationale PET imaging enables non-invasive assessment of dopamine system function in human subjects, providing critical translational bridge between preclinical findings and clinical applications [3] [4]. This method typically uses radioligands that compete with endogenous dopamine for binding to dopamine receptors (e.g., [¹¹C]raclopride for D2/D3 receptors). Tipepidine-induced dopamine release is inferred from decreased receptor availability (increased displacement) of the radioligand [4]. This approach is particularly valuable for establishing dose-response relationships and confirming target engagement of tipepidine in human patients.

3.3.2 Materials and Equipment

  • PET scanner with high-resolution capabilities
  • Radiosynthesis equipment for [¹¹C]raclopride or similar radioligands
  • High-performance liquid chromatography system for radiochemical purity analysis
  • Tipepidine hibenzate tablets (Asverin or sustained-release TS-141)
  • Physiological monitoring equipment

3.3.3 Experimental Procedure

  • Subject Screening and Preparation: Screen healthy volunteers or patient participants for eligibility, with particular attention to CYP2D6 metabolizer status [2]. Exclude individuals with contraindications to PET imaging or tipepidine administration. On scan day, instruct participants to fast for 4 hours prior to the procedure.

  • Transmission Scan: Position the subject in the PET scanner and acquire a transmission scan for attenuation correction.

  • Baseline Scan: Inject [¹¹C]raclopride (typically 740 MBq) as a bolus and initiate dynamic PET scanning for 60-90 minutes to establish baseline dopamine D2/D3 receptor availability.

  • Drug Administration: Administer oral tipepidine (dose range 30-120 mg based on formulation and study design) following the baseline scan. Allow sufficient time for drug absorption (60 minutes for immediate-release, 2-3 hours for sustained-release).

  • Post-Drug Scan: Administer a second dose of [¹¹C]raclopride and repeat dynamic PET scanning using identical parameters to the baseline scan.

  • Image Analysis: Reconstruct dynamic PET images using appropriate algorithms. Calculate binding potential (BPND) for [¹¹C]raclopride in regions of interest (striatal subregions) using reference tissue methods (e.g., simplified reference tissue model). Quantify tipepidine-induced dopamine release as the percentage change in BPND between baseline and post-drug scans.

Figure 2: Dopamine Signaling Pathway and Tipepidine's Proposed Mechanism

G Tipepidine Tipepidine Administration GIRK GIRK Channel Inhibition Tipepidine->GIRK VTA VTA Dopamine Neuron Activation GIRK->VTA DARelease Dopamine Release VTA->DARelease NAc Nucleus Accumbens Dopamine Increase DARelease->NAc D2 D2 Receptor Modulation DARelease->D2 NAc->D2 Effects Therapeutic Effects (ADHD, Depression) D2->Effects

Data Analysis and Interpretation

Analytical Approaches Across Methods

Microdialysis Data Analysis: Convert HPLC peak areas to dopamine concentrations using external standard curves. Normalize data as percentage of baseline values to account for individual differences. Calculate area under the curve (AUC) for the entire sampling period or for specific time windows post-administration. Perform statistical comparisons using repeated measures ANOVA with time as within-subjects factor and treatment as between-subjects factor. Post-hoc tests should be used to identify specific time points where tipepidine significantly differs from control conditions.

FSCV Data Analysis: Use principal component analysis to isolate dopamine current from background and interfering substances. Convert faradaic current to dopamine concentration using in vitro calibration data. Analyze key parameters including peak dopamine concentration, rise time (10-90%), decay time constant (tau), and dopamine uptake rate (Vmax). Compare these parameters before and after tipepidine administration using paired t-tests or mixed-effects models.

PET Data Analysis: Calculate binding potential (BPND) for baseline and post-tipepidine scans. Determine the percentage change in BPND using the formula: %ΔBPND = [(BPND_baseline - BPND_post)/BPND_baseline] × 100. This percentage change serves as an indirect measure of dopamine release. Correlate the magnitude of dopamine release with clinical measures, plasma tipepidine concentrations, or CYP2D6 phenotype when available [2].

Interpretation of Tipepidine-Specific Effects

When interpreting results from tipepidine studies, researchers should consider several drug-specific factors. First, the dose-response relationship may not be linear, as intermediate doses have sometimes shown more robust behavioral effects than higher doses in clinical studies [2]. Second, individual metabolic differences related to CYP2D6 polymorphism can significantly affect tipepidine exposure and consequently its neurochemical effects [2]. Where possible, researchers should measure plasma tipepidine concentrations or genotype subjects for CYP2D6 variants. Third, the regional specificity of tipepidine's effects should be considered, with particular focus on the nucleus accumbens, where its effects on dopamine have been most consistently demonstrated in preclinical studies [1].

Table 2: Expected Outcomes and Interpretation Guidelines for Tipepidine Studies

Method Expected Outcome with Active Tipepidine Interpretation Guidelines Potential Confounding Factors
Microdialysis 30-100% increase in extracellular dopamine in NAc lasting 2-4 hours Dose-dependent response suggests specificity; delayed onset with sustained-release formulation Vehicle effects, stress-induced dopamine release, probe placement variability
FSCV Increased amplitude of stimulated dopamine transients; possible changes in uptake kinetics Enhanced release suggests presynaptic action; altered uptake may indicate DAT involvement Electrode fouling, pH or temperature changes, interference from other electroactive species
PET Imaging 5-15% reduction in [¹¹C]raclopride BPND in striatal regions Greater displacement indicates stronger dopamine release; should correlate with plasma levels Between-scan movement, differences in radiotracer injection, changes in blood flow

Technical Considerations and Limitations

Method-Specific Limitations and Mitigation Strategies

Each methodology for measuring tipepidine-induced dopamine release presents unique limitations that researchers should address through appropriate experimental design. Microdialysis offers excellent chemical specificity but poor temporal resolution, potentially missing rapid dopamine transients. This can be mitigated by using shorter sampling intervals or segmented flow approaches. The invasive nature of microdialysis may also cause tissue damage and disrupt normal neurocircuitry; this can be addressed by allowing sufficient recovery time after probe implantation and verifying probe placement histologically.

FSCV provides outstanding temporal resolution but limited spatial coverage and chemical specificity. The technique primarily detects changes in relatively large dopamine transients within close proximity to the electrode surface. Additionally, FSCV cannot distinguish dopamine from other electroactive species with similar redox potentials without advanced data analysis techniques. These limitations can be addressed through careful electrode calibration, use of principal component analysis for signal identification, and verification of dopamine signals through pharmacology (e.g., DAT blockade).

PET imaging, while non-invasive and translatable to humans, provides only indirect measures of dopamine release through competitive displacement and has limited temporal resolution. The method cannot detect dopamine release in small brain regions with high precision due to resolution limitations. These challenges can be partially addressed through use of high-resolution scanners, appropriate kinetic modeling approaches, and careful timing of scans relative to peak drug concentrations.

Tipepidine-Specific Experimental Considerations

When studying tipepidine, researchers should consider its pharmacokinetic profile and formulation differences. The sustained-release TS-141 formulation produces more stable plasma concentrations than immediate-release formulations, which may result in more sustained dopamine release [2]. Study timing should be aligned with expected peak plasma concentrations: 1-2 hours for immediate-release and 3-6 hours for sustained-release formulations. Additionally, researchers should consider dose selection based on the clinical literature, with typical adult antitussive doses of 20-40 mg three times daily, and potential psychiatric doses investigated in the range of 30-120 mg daily [2] [1].

Another critical consideration is the metabolic variability introduced by CYP2D6 polymorphisms. Poor metabolizers may experience substantially higher drug exposure than extensive metabolizers at the same dose [2]. Where feasible, researchers should genotype subjects or measure plasma concentrations to account for this variability. Finally, researchers should consider sex differences and age-dependent effects, as these factors may influence both tipepidine metabolism and dopamine system function.

Conclusion

The protocols described herein provide comprehensive methodologies for measuring tipepidine-induced dopamine release using complementary approaches. Microdialysis offers chemical specificity for measuring sustained changes, FSCV provides temporal resolution for capturing phasic release events, and PET imaging enables translational assessment in human subjects. The selection of appropriate methods should be guided by research questions, with consideration of tipepidine's unique pharmacokinetics and mechanism of action. As drug repositioning efforts for tipepidine continue to evolve [2], these protocols will assist researchers in characterizing its neurochemical effects and optimizing dosing strategies for potential psychiatric applications.

References

clinical protocols for tipepidine repurposing in psychiatry

Author: Smolecule Technical Support Team. Date: February 2026

Tipepidine Repurposing: Application Notes

Original Indication & Repurposing Rationale

  • Original Use: Tipepidine is a non-narcotic antitussive (cough suppressant) that has been used for over 50 years in Japan (brand name Asverin) [1] [2].
  • Repurposed Target: The drug is now under investigation for psychiatric conditions, primarily ADHD and depression, due to its unique mechanism of action as a GIRK channel inhibitor [1] [2] [3]. This action is believed to increase dopamine and noradrenaline release in the nucleus accumbens and frontal cortex, brain regions critical for motivation, attention, and mood regulation [1] [3].

Key Advantages for Repurposing

  • Established Safety Profile: Its long-term use as an antitussive provides a substantial pre-existing safety database, particularly for pediatric populations, which can de-risk early-phase clinical trials for new indications [1].
  • Novel Mechanism: It offers a non-stimulant, potential alternative for ADHD and a novel pathway for depression treatment, which is valuable for patients who do not respond to existing therapies [2] [3].

Quantitative Clinical Data Summary

The table below summarizes key findings from clinical trials investigating tipepidine in psychiatric disorders.

Study Focus Design & Population Dosing Regimen Key Efficacy Findings Key Safety & PK Findings

| ADHD (Monotherapy) [1] | 8-week, randomized, double-blind, placebo-controlled (RCT); N=216, ages 6-17 | TS-141 (sustained-release tipepidine) 30 mg/day, 60 mg/day, or 120 mg/day | Primary outcome (ADHD RS-IV-J): No significant difference vs. placebo in full population. Subgroup analysis: In CYP2D6 Intermediate Metabolizers (IM), 120 mg group showed a trend towards greater improvement. | Pharmacogenetics: CYP2D6 phenotype significantly impacted plasma exposure. General Safety: Well-tolerated; safety profile consistent with known antitussive use. | | ADHD (Adjunctive Therapy) [4] | 8-week, RCT; N=53 children with ADHD | Tipepidine + Methylphenidate vs. Placebo + Methylphenidate | Primary outcome: Significant improvement in total and hyperactivity-impulsivity subscales of Parent ADHD Rating Scale-IV for the tipepidine group. | Safety: The combination was reported to be safe and well-tolerated. | | Depression [2] | 4-week, open-label, preliminary study; N=17 adolescent patients | Tipepidine (typical antitussive dose) | Primary outcome: Significant reduction in depression scores (Beck Depression Inventory). | Safety: Well-tolerated; no major adverse events reported. |

Detailed Experimental Protocols

Protocol 1: In Vitro GIRK Channel Inhibition Assay Objective: To confirm and quantify tipepidine's activity as a GIRK channel inhibitor.

  • Cell Preparation: Use cultured cells (e.g., CHO or HEK293) stably expressing recombinant human GIRK channels (e.g., GIRK1/GIRK2 or GIRK1/GIRK4 subunits) [3].
  • Electrophysiology: Employ the whole-cell patch-clamp technique. Maintain cells at a holding potential of -50 mV. To activate GIRK channels, apply a high-potassium extracellular solution or a known GIRK activator (e.g., 100 µM acetylcholine in cells expressing muscarinic M2 receptors) [3].
  • Drug Application: After establishing a stable GIRK current, apply tipepidine cumulatively (e.g., 1 µM, 10 µM, 30 µM, 100 µM). Include a positive control (e.g., a known GIRK inhibitor like Tertiapin-Q) and a vehicle control.
  • Data Analysis: Plot a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. A significant reduction in potassium current is indicative of GIRK channel blockade.

Protocol 2: In Vivo Efficacy Study in an ADHD Rodent Model Objective: To evaluate the effects of tipepidine on hyperactivity and inattention in a validated animal model.

  • Animal Model: Use the Spontaneously Hypertensive Rat (SHR), a widely accepted model for ADHD, with Wistar-Kyoto (WKY) rats as a normotensive control.
  • Drug Administration: Randomly assign SHRs to treatment groups (n=10-12/group). Administer tipepidine (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle. Include a positive control group (e.g., methylphenidate 2 mg/kg).
  • Behavioral Testing: Conduct tests 30 minutes post-injection.
    • Open Field Test: Measure total distance traveled to assess locomotor activity and hyperactivity.
    • Y-Maze Test: Record spontaneous alternation behavior (percentage of triplet entries into all three arms) to assess spatial working memory and attention.
  • Data Analysis: Use a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's) to compare each treatment group against the vehicle control. A significant increase in spontaneous alternation without a concomitant drastic increase in locomotion would suggest a pro-attentive effect.

Protocol 3: Clinical Trial - Pharmacogenomics-Informed Phase II Study Objective: To assess the efficacy and optimal dosing of a sustained-release tipepidine formulation (TS-141) in pediatric ADHD, accounting for CYP2D6 metabolizer status.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
  • Participants: Children and adolescents (ages 6-17) meeting DSM-5 criteria for ADHD. Key Inclusion: Stratify randomization based on CYP2D6 phenotype (e.g., Poor (PM), Intermediate (IM), Extensive (EM), Ultrarapid Metabolizer (UM)) determined via genotyping (e.g., Luminex xTag CYP2D6v3) [1].
  • Intervention: TS-141 at 30 mg/day, 60 mg/day, 120 mg/day (60 mg BID), or matched placebo for 8 weeks.
  • Primary Endpoint: Change from baseline to Week 8 in the ADHD Rating Scale IV (ADHD RS-IV) total score, as rated by the investigator [1].
  • Key Assessments:
    • Efficacy: ADHD RS-IV, Clinical Global Impression (CGI), and parent-reported questionnaires at baseline, Week 4, and Week 8 [1] [4].
    • Pharmacokinetics: Trough plasma concentrations of tipepidine at steady-state to correlate exposure with efficacy and safety [1].
    • Safety: Monitoring of adverse events, vital signs, ECG, and clinical lab parameters [1].

Visualizing Tipepidine's Mechanism and Development Workflow

Start Start: Tipepidine as an Antitussive MOA Mechanism of Action: GIRK Channel Inhibition Start->MOA Neuro Increased Monoamine Release (DA, NA) MOA->Neuro Indication1 Potential Indication: Major Depressive Disorder Neuro->Indication1 Indication2 Potential Indication: ADHD Neuro->Indication2 Consider Critical Consideration: CYP2D6 Phenotype Develop Develop Sustained-Release Formulation (e.g., TS-141) Consider->Develop Guides

Diagram 1: The logical pathway for repurposing tipepidine from its original use to potential psychiatric applications, highlighting the central role of its GIRK-mediated mechanism and key development considerations.

Tipepidine Tipepidine GIRK Inhibits GIRK Channel Tipepidine->GIRK K Reduced K+ Efflux GIRK->K Depol Membrane Depolarization K->Depol VTA VTA Dopamine Neuron Activation Depol->VTA NAcc ↑ Dopamine Release in Nucleus Accumbens VTA->NAcc FC ↑ Noradrenaline in Frontal Cortex VTA->FC Also projects to Behavior Improved Motivation & Attention NAcc->Behavior FC->Behavior

Diagram 2: The proposed neurobiological signaling pathway of tipepidine. By inhibiting GIRK channels, it leads to the activation of key brain pathways involved in reward and executive function, which are often dysregulated in ADHD and depression [1] [2] [3].

Key Considerations for Protocol Implementation

  • Pharmacogenomics is Crucial: The impact of CYP2D6 polymorphism on tipepidine exposure is a major finding [1]. Future clinical protocols must incorporate CYP2D6 phenotyping into patient stratification and dose selection to optimize outcomes and minimize trial variability.
  • Formulation Matters: The short half-life (~1.8 hours) of the immediate-release formulation (Asverin) is a limitation for psychiatric use [1]. The development of sustained-release formulations (e.g., TS-141) is critical to improve adherence and maintain stable plasma levels.
  • Combination Therapy Potential: Evidence suggests tipepidine may be effective as an adjunctive therapy with stimulants like methylphenidate for ADHD [4]. This represents a promising clinical development path.

References

Comprehensive Technical Support Guide: Managing CYP2D6 Polymorphism in Tipepidine Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYP2D6 Polymorphisms & Clinical Relevance

The cytochrome P450 2D6 (CYP2D6) enzyme represents one of the most critical pharmacogenetic targets in drug development due to its role in metabolizing approximately 20-25% of clinically used drugs and its highly polymorphic nature. The CYP2D6 gene exhibits extensive genetic polymorphism with over 170 known star alleles identified to date, resulting in significant interindividual variability in enzyme activity that profoundly impacts drug exposure, efficacy, and safety profiles [1] [2]. This variability is particularly relevant for tipepidine clinical trials, as understanding the metabolic fate of the compound in subjects with different CYP2D6 phenotypes is essential for proper dose selection and safety monitoring.

The clinical significance of CYP2D6 polymorphism stems from its effect on converting several prodrugs to active metabolites (as with codeine and tamoxifen) or metabolizing active drugs to inactive compounds. Individuals can be categorized into four primary metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultra-rapid metabolizers (UMs) [1] [2]. The distribution of these phenotypes varies considerably across ethnic populations, which must be considered when planning global clinical trials for tipepidine. For instance, the CYP2D610 allele associated with reduced function occurs in approximately 50% of Asian populations but only about 2% of Caucasians, while the CYP2D64 null function allele is present in approximately 20% of Caucasians but is rare in Asian populations [3] [2].

Table: Key CYP2D6 Metabolizer Phenotypes and Clinical Implications

Metabolizer Phenotype Enzyme Activity Genotype Examples Population Frequency Clinical Considerations
Poor Metabolizer (PM) Little or no activity 4/4, 5/5 1-10% (varies by ethnicity) Potential drug accumulation, increased adverse events
Intermediate Metabolizer (IM) Reduced activity 4/10, 5/10 10-35% May require dose reduction
Normal Metabolizer (NM) Normal activity 1/1, 1/2 40-70% Standard dosing appropriate
Ultrarapid Metabolizer (UM) Enhanced activity 1/1xN, 2/2xN 1-30% (highest in N. African, Middle Eastern) Potential therapeutic failure, increased active metabolite

Genotyping Method Selection & Validation

Comparison of Genotyping Technologies

Selecting appropriate genotyping methodologies is fundamental for reliable CYP2D6 phenotype prediction in tipepidine trials. The technical challenges associated with CYP2D6 genotyping stem from the gene's high homology with neighboring pseudogenes (particularly CYP2D7, which shares 94% sequence similarity), frequent copy number variations (CNVs), and the presence of complex structural variants (SVs) including gene deletions, duplications, and hybrid genes [4]. These factors complicate accurate alignment and variant calling, making method selection critical.

Several genotyping platforms are available, each with distinct advantages and limitations. Real-time PCR-based methods (including TaqMan assays) provide a cost-effective solution for targeted variant detection and are particularly suitable for clinical trials focusing on a limited set of known variants. These methods can simultaneously detect single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) through separate reactions [5]. For more comprehensive genotyping, high-resolution melting (HRM) analysis offers an efficient, nongel-based method that can detect multiple CYP2D6 polymorphisms with 100% sensitivity and specificity compared to direct sequencing, while being faster and less expensive [6]. For large-scale trials or biobank analyses, next-generation sequencing (NGS) approaches provide the most comprehensive solution, with specialized tools like Cyrius demonstrating 99.3% concordance with reference genotypes when applied to whole-genome sequencing data [4].

Table: Comparison of CYP2D6 Genotyping Methodologies

Methodology Key Features Variant Coverage Throughput Cost Considerations Best Applications
TaqMan/qPCR Detects predefined SNPs and CNVs Limited to targeted variants Medium to High Low per sample Targeted screening of known variants
HRM Analysis Closed-tube, post-PCR melting curve analysis Multiple variants in exonic regions Medium Low to Medium Regional variants with melting profile differences
Medium-Density Arrays Simultaneous detection of multiple variants Dozens of star alleles High Medium Population screening in trials
Whole-Genome Sequencing (WGS) Comprehensive variant detection Full gene sequence + CNVs/SVs Low (unless automated) High Discovery phase, precision medicine focus
Long-Range PCR Amplification of large fragments Structural variants and hybrids Low Medium Resolution of uncertain genotypes
Methodological Considerations & Validation Requirements

Specialized computational tools have been developed to address CYP2D6's unique challenges, particularly when working with sequencing data. The PharmCAT platform specifically recommends against calling CYP2D6 directly from VCF files in standard mode due to the limitations in capturing CNVs and SVs, which are essential for accurate phenotype prediction [7]. Instead, they recommend using specialized callers like StellarPGx or Cyrius that can more effectively handle CYP2D6's complexity from whole-genome sequencing data, followed by phenotype interpretation through PharmCAT [4] [7].

Sequencing platform selection dramatically impacts CYP2D6 genotyping success rates. Whole-exome sequencing (WES) and low-coverage whole-genome sequencing produce significantly less reliable CYP2D6 calls compared to 30x PCR-free whole-genome sequencing, with one demonstration showing WES resulting in "no call" outcomes or incorrect genotypes in multiple samples [7]. This has important implications for tipepidine trials considering leveraging existing genomic data, as the sourcing and quality of the genetic data must be carefully evaluated.

Validation protocols should include:

  • Reference materials: Utilize well-characterized samples from the CDC's Genetic Testing Reference Material (GeT-RM) program, which provides consensus genotypes for numerous CYP2D6 variants [4] [7].
  • Concordance testing: Establish performance metrics against reference methods, with a minimum 99% concordance for clinical trial applications.
  • CNV/SV confirmation: Implement orthogonal methods (such as long-range PCR or digital droplet PCR) to validate copy number and structural variants in a subset of samples.
  • Limit of detection: Establish the lowest DNA quantity and quality that still produces reliable genotyping results, particularly important for trials using alternative sample collection methods.

Experimental Troubleshooting Guide

Addressing Common Genotyping Challenges
  • Inconclusive or Failed Genotyping Results

    • Problem: Ambiguous or failed genotype calls, particularly in samples with complex structural variants or copy number variations.
    • Troubleshooting Steps:
      • Verify DNA quality and quantity – degraded DNA or insufficient concentration commonly causes amplification failures, particularly in long-range PCR applications.
      • Implement redundancy for CNV detection – utilize two different methods (e.g., TaqMan copy number assay combined with MLPA or long-range PCR) to confirm gene copy number, especially for samples with potential gene rearrangements [5].
      • For hybrid gene detection, employ methods that examine CYP2D6/CYP2D7 differentiating bases across the entire gene length, as implemented in the Cyrius algorithm, to identify changes in copy number within the gene that indicate hybrid structures [4].
      • When working with sequencing data, ensure adequate coverage (>30x for WGS) across the entire CYP2D6 locus, as low coverage disproportionately affects this region due to homology with CYP2D7 [7].
  • Discordance Between Genotype and Phenotype

    • Problem: Observed metabolic profiles in pharmacokinetic studies inconsistent with predicted phenotype from genotyping.
    • Troubleshooting Steps:
      • Review medication history for CYP2D6 inhibitors – common drugs like paroxetine, fluoxetine, and bupropion can profoundly inhibit CYP2D6 activity, effectively converting extensive metabolizers into phenotypic poor metabolizers [8] [2].
      • Verify complete variant coverage – ensure the genotyping method includes population-relevant variants. For Asian populations, this must include CYP2D610; for African populations, CYP2D617 and 29; and for Oceania populations, CYP2D653 [5] [3].
      • Consider rare or novel variants – if using targeted methods, uncommon or previously unidentified variants may be missed. Follow up with sequencing-based methods for resolution.
      • Evaluate phenotype assignment methodology – ensure activity score calculation and phenotype translation follow current consensus guidelines like those from CPIC [1].
Technical Issue Resolution
  • Sample Quality and Preparation Issues

    • Problem: Inconsistent results from suboptimal sample collection or storage.
    • Solution: Implement standardized DNA extraction protocols and quality control metrics. For saliva samples collected on water-soluble paper (as described in one protocol), ensure proper drying and storage conditions to prevent DNA degradation [5]. Establish minimum DNA concentration thresholds (typically >10 ng/μL) and purity ratios (A260/280 between 1.8-2.0) for reliable results.
  • Structural Variant Misinterpretation

    • Problem: Incorrect assignment of CYP2D6 alleles due to complex structural arrangements.
    • Solution:
      • For *5 (whole gene deletion) heterozygotes, be aware that variants on the opposite allele may appear homozygous in VCF files due to the hemizygous state, leading to misclassification [7].
      • For duplication events, determine whether the duplicated allele has normal, decreased, or no function, as this dramatically impacts phenotype prediction. For example, 4/1x2 (duplication of normal function allele) results in normal metabolizer status, while 4/10x2 (duplication of decreased function allele) may result in intermediate metabolizer status [7].
      • Utilize visualization tools that examine read depth and alignment across the CYP2D6 locus to identify unusual patterns suggestive of complex structural variants.

Clinical Trial Implementation Framework

CYP2D6 Phenotyping in Clinical Trial Design

Integrating CYP2D6 genotyping into tipepidine clinical trials requires careful consideration of trial objectives, population diversity, and analytical validity. For early-phase trials, comprehensive CYP2D6 screening facilitates stratified pharmacokinetic analyses and informs dose selection for later-phase studies. The implementation approach should align with the trial's geographic scope, as allele frequencies vary significantly across ethnic groups [3] [2].

The stratified enrollment approach ensures balanced representation across metabolizer phenotypes, which is particularly important for detecting clinically meaningful differences in drug exposure and response. Consider the following enrollment targets:

  • Poor metabolizers: 10-15 participants to characterize exposure in the absence of functional metabolism
  • Intermediate metabolizers: 15-20 participants to assess intermediate metabolic profiles
  • Normal metabolizers: 30-40 participants as the reference population
  • Ultrarapid metabolizers: 5-10 participants to evaluate potential for rapid formation of active metabolites

For tipepidine development, specific pharmacokinetic parameters should be compared across metabolizer groups, including:

  • AUC0-∞ and Cmax of parent drug and major metabolites
  • Metabolic ratios (metabolite/parent drug) at steady state
  • Apparent oral clearance (CL/F) of parent compound
Data Interpretation & Clinical Translation

Genotype to phenotype translation follows standardized activity score systems endorsed by the Clinical Pharmacogenetics Implementation Consortium (CPIC). Each CYP2D6 allele is assigned an activity value (typically 0, 0.25, 0.5, or 1), with the sum of both alleles determining the activity score [1]. The activity score is then translated to phenotype categories using established cutpoints:

  • Poor metabolizers: Activity score = 0
  • Intermediate metabolizers: Activity score = 0.25 - 1.0
  • Normal metabolizers: Activity score = 1.25 - 2.25
  • Ultrarapid metabolizers: Activity score > 2.25

When interpreting tipepidine trial results, consider the potential clinical consequences of CYP2D6 polymorphism:

  • If tipepidine is activated by CYP2D6 (prodrug): Poor metabolizers may experience reduced efficacy, while ultrarapid metabolizers may have increased adverse events due to higher exposure to the active metabolite.
  • If tipepidine is inactivated by CYP2D6: Poor metabolizers may have increased drug exposure and potential toxicity, while ultrarapid metabolizers may experience reduced efficacy.

Table: CYP2D6 Phenotype-Based Recommendations for Trial Monitoring

Metabolizer Phenotype Recommended PK Assessments Safety Monitoring Focus Potential Dose Adjustments
Poor Metabolizer Extensive characterization of parent drug PK; metabolite profiling if detectable Signs of drug accumulation; extended monitoring due to potentially longer half-life Consider lower starting dose if CYP2D6 is major elimination pathway
Intermediate Metabolizer Full PK profiling of parent and metabolites Intermediate monitoring strategy Standard starting dose with titration based on exposure
Normal Metabolizer Standard PK sampling schedule Routine safety monitoring Reference dosing regimen
Ultrarapid Metabolizer Intensive metabolite characterization; potential for abbreviated parent drug sampling Signs of excessive pharmacologic effect if metabolites are active; therapeutic failure if parent drug is active Consider higher or more frequent dosing if metabolites are inactive

Frequently Asked Questions (FAQ)

Methodology & Technical Questions
  • What is the minimum set of CYP2D6 variants to include in genotyping for global clinical trials? For global trials, a minimum panel should include: *2, *3, *4, *5, *6, *9, *10, *17, *29, *41, and copy number variation assessment. This panel captures the majority of functional variability across major ethnic groups, though population-specific variants may need to be added for specific regional recruitment [4] [1] [2].

  • Can we use existing whole-exome sequencing (WES) data for reliable CYP2D6 genotyping? Current evidence strongly discourages using WES data for CYP2D6 genotyping due to poor performance. Comparative analyses show WES frequently produces "no call" results or incorrect genotypes compared to whole-genome sequencing. If WES is the only available option, consider orthogonal confirmation of CYP2D6 genotype using a targeted method [7].

  • How should we handle samples showing discordance between different genotyping methods? For discordant samples, implement a tiered resolution protocol: First, repeat both genotyping methods to exclude technical errors. Second, employ long-range PCR with sequencing to resolve structural complexities. Third, consider Sanger sequencing of the entire CYP2D6 coding region. Finally, consult the PharmVar database for recent allele definitions and consider submitting novel alleles [4] [7].

Clinical & Regulatory Questions
  • What level of analytical validation is required for CYP2D6 genotyping in phase 3 trials? For phase 3 trials, CYP2D6 genotyping assays should demonstrate: ≥99% concordance with reference methods, ≥99% reproducibility, 100% sensitivity for identifying poor metabolizers, and robust performance across ethnic groups. Additionally, the assay should accurately detect copy number variations with ≥98% concordance with orthogonal CNV detection methods [4] [7].

  • How should concomitant medications that inhibit CYP2D6 be handled in trial analysis? Document all concomitant medications throughout the trial and categorize them by CYP2D6 inhibition potential (strong, moderate, weak). Consider two analysis approaches: (1) Exclude subjects taking strong CYP2D6 inhibitors from the primary pharmacogenetic analysis, or (2) Include them but analyze as a separate group with appropriate statistical adjustments [8] [2].

  • What CYP2D6 phenotype classification system should be used for regulatory submissions? Use the standardized activity score system endorsed by CPIC and the Dutch Pharmacogenetics Working Group, which provides clear translation from genotype to phenotype categories. This system has been widely adopted in regulatory submissions and clinical practice guidelines [1].

Visual Workflows & Experimental Pathways

To facilitate implementation of CYP2D6 testing in tipepidine trials, the following workflows provide visual guidance for key processes:

CYP2D6_Genotyping_Workflow cluster_0 Genotyping Approaches Start Sample Collection (Blood, Buccal, Saliva) DNA DNA Extraction & Quality Control Start->DNA Method Genotyping Method Selection DNA->Method Targeted Targeted Methods (TaqMan, HRM) Method->Targeted Sequencing Sequencing Methods (WGS, NGS Panels) Method->Sequencing CNV CNV Detection (qPCR, MLPA) Method->CNV Analysis Variant Calling & Star Allele Assignment Targeted->Analysis Sequencing->Analysis CNV->Analysis Activity Activity Score Calculation Analysis->Activity Phenotype Phenotype Categorization Activity->Phenotype Report Final Report & Quality Review Phenotype->Report

CYP2D6 Genotyping and Phenotyping Workflow

Clinical_Trial_Integration cluster_1 Stratification & Analysis Protocol Trial Protocol Development Screening Subject Screening & Consent for Genetic Testing Protocol->Screening Genotyping CYP2D6 Genotyping & Phenotype Assignment Screening->Genotyping Stratification Stratified Randomization or Enrichment Genotyping->Stratification PK PK/PD Analysis by Metabolizer Phenotype Stratification->PK Safety Safety Analysis by Metabolizer Phenotype Stratification->Safety Interpretation Clinical Interpretation & Dose Recommendation PK->Interpretation Safety->Interpretation Regulatory Regulatory Documentation & Labeling Considerations Interpretation->Regulatory

References

reducing side effects of tipepidine hibenzate in pediatric patients

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the most common adverse effects of tipepidine hibenzate in pediatric populations? Tipepidine is generally well-tolerated, but established side effects from its long-term use as an antitussive include loss of appetite (1.1%) and constipation (0.5%) [1] [2]. In overdose scenarios, more significant central nervous system effects such as drowsiness, vertigo, delirium, disorientation, and confusion have been reported [2].

  • FAQ 2: Are there any serious hypersensitivity risks? Yes. Although rare, there is a documented case of anaphylactic shock in a 1-year-old boy confirmed by a drug provocation test [3]. Researchers should be aware that while tipepidine is considered safe, it can be a culprit in severe allergic reactions. This is a critical consideration for patient safety monitoring in clinical trials [3].

  • FAQ 3: What strategies can reduce side effects and improve adherence? A primary strategy is modifying the drug's formulation. Developing a sustained-release (SR) tablet (e.g., TS-141) can maintain more stable plasma concentrations, potentially reducing peak-dose side effects and significantly improving adherence by moving from thrice-daily to once- or twice-daily dosing [1]. Furthermore, ensuring the formulation has good palatability is crucial for pediatric medicines to prevent rejection and ensure complete dosing [4].

  • FAQ 4: How does genetics influence tipepidine's effects? The CYP2D6 enzyme is a key metabolic pathway for tipepidine. A clinical trial found that a patient's CYP2D6 phenotype (e.g., Extensive Metabolizer vs. Intermediate Metabolizer) significantly affects the drug's plasma exposure [1]. This means efficacy and the potential for side effects can vary greatly between patients. Dose setting in clinical trials must account for this polymorphism to avoid under-dosing or excessive exposure [1].

  • FAQ 5: What is the proposed mechanism of action for its psychiatric effects? Beyond its antitussive properties, tipepidine is investigated as a potential therapy for ADHD and depression. Its mechanism is believed to be the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels [1] [2]. This inhibition is thought to increase the release of dopamine and norepinephrine in brain regions like the nucleus accumbens and frontal cortex, which could ameliorate ADHD symptoms [1].

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for addressing specific research challenges.

Guide: Managing Variable Drug Response and Exposure

Issue: High inter-patient variability in tipepidine plasma levels, leading to inconsistent efficacy or side effects.

Investigation Protocol:

  • Genotype/Phenotype Stratification:

    • Method: Classify study participants by their CYP2D6 phenotype (e.g., Poor, Intermediate, Extensive, or Ultrarapid Metabolizer) during the trial recruitment phase.
    • Technical Detail: Use a validated genotyping test (e.g., Luminex xTag CYP2D6v3) to identify key alleles. Translate genotypes into predicted metabolic phenotypes [1].
    • Rationale: This allows for a stratified randomization analysis to determine if drug efficacy and safety outcomes are dependent on metabolic status.
  • Pharmacokinetic (PK) Analysis:

    • Method: Conduct intensive PK sampling after drug administration.
    • Technical Detail: Measure tipepidine plasma concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Compare key PK parameters like AUC (area under the curve) and C~max~ (maximum concentration) across the different CYP2D6 phenotype groups [1].
    • Rationale: To quantitatively confirm the impact of CYP2D6 status on drug exposure.

Solution: Based on the phase II trial results, future clinical development should adjust the dosage based on the patient's CYP2D6 phenotype rather than using a one-size-fits-all approach [1].

The relationship between dose, metabolism, and effect can be visualized as follows:

G Dose Dose CYP2D6_Metabolism CYP2D6_Metabolism Dose->CYP2D6_Metabolism Influences Plasma_Exposure Plasma_Exposure CYP2D6_Metabolism->Plasma_Exposure Determines Efficacy_Safety Efficacy_Safety Plasma_Exposure->Efficacy_Safety Directly Impacts

Guide: Optimizing Formulation to Enhance Safety & Adherence

Issue: The short half-life (~1.8 hours) of the immediate-release formulation necessitates frequent dosing, which can reduce adherence and may cause fluctuating side effects [1].

Development Protocol:

  • Sustained-Release (SR) Formulation Development:

    • Objective: Create a formulation that controls the release rate of the API.
    • Method: Develop a sustained-release matrix tablet (TS-141) designed to release tipepidine over an extended period (e.g., 12-24 hours).
    • Validation: In a phase I pharmacokinetic study, compare the plasma concentration-time profile of the SR formulation against the immediate-release (IR) Asverin in healthy adults. The SR profile should show a flatter curve with a lower C~max~ and sustained concentrations over the dosing interval [1].
  • Palatability Assessment:

    • Objective: Ensure the formulation is acceptable to children.
    • Method: Incorporate taste-masking excipients. Use age-appropriate sensory panels (where ethically permissible) or in vitro taste-sensing instruments (e.g., electronic tongue) to screen formulations.
    • Rationale: Poor taste is a major barrier to medication adherence in pediatric populations, leading to incomplete dosing and treatment failure [4].

Solution: Transition from an immediate-release to a once- or twice-daily sustained-release formulation to improve adherence and potentially minimize side effects related to high peak plasma levels [1].

The workflow for optimizing a pediatric formulation is systematic:

G Problem Problem: Short Half-Life & Poor Adherence Strategy Strategy: Develop SR Formulation Problem->Strategy Action1 Design SR Matrix Tablet Strategy->Action1 Action2 Conduct Phase I PK Study Strategy->Action2 Outcome Outcome: Stable Plasma Levels & Improved Adherence Action1->Outcome Action2->Outcome

Data Summary Tables

Table 1: Documented Adverse Events of Tipepidine Hibenzate
Event Type Specific Adverse Event Reported Incidence / Context Source
Common Loss of Appetite ~1.1% (from package insert) [1] [2]
Common Constipation ~0.5% (from package insert) [1] [2]
Overdose Drowsiness, Vertigo, Delirium Reported in overdose cases [2]
Rare but Severe Anaphylactic Shock Confirmed case in a 1-year-old [3]
Table 2: Key Considerations for Pediatric Clinical Trial Design

| Factor | Consideration | Implication for Researchers | | :--- | :--- | :--- | | CYP2D6 Polymorphism | Significantly affects plasma exposure. | Must stratify patients by phenotype (UM, EM, IM, PM) during randomization and analysis. | [1] | | Dosage Form | Immediate-release requires TID dosing. | SR formulations can improve adherence and side effect profile. | [1] | | Palatability | Critical for pediatric patient acceptability. | Use taste-masking strategies; poor taste correlates with poor adherence. | [4] | | Regulatory Framework | Pediatric trials have specific ethical & design requirements. | Adhere to GCP principles and regional regulations (e.g., PREA, BPCA, PIP). | [5] [6] |

Key Insights for Researchers

  • Drug Repositioning Nuance: Repurposing tipepidine from an antitussive to a psychiatric drug is promising, but the effective dose for the new indication (e.g., ADHD) may differ. The initial Phase II trial failed its primary endpoint, highlighting that simply using the antitussive dose for a new indication is insufficient and careful dose-finding is required [1].
  • Safety Monitoring: Beyond common side effects, protocols must be in place to monitor for rare but severe hypersensitivity reactions [3].
  • Evidence-Based Practice: When designing trials and analyzing outcomes, utilize the PICO model (Patient, Intervention, Comparator, Outcome) to structure clinically relevant questions and search for the highest quality evidence from resources like systematic reviews and clinical guidelines [6].

References

Framework for Investigating Variable Drug Response in ADHD

Author: Smolecule Technical Support Team. Date: February 2026

The complexity of ADHD itself is a key factor in understanding variable treatment responses. The table below summarizes the core aspects of ADHD heterogeneity based on current literature.

Aspect of Heterogeneity Description & Relevance to Drug Response
Dual-Pathway Model [1] Proposes two primary pathways: Executive Dysfunction (deficits in inhibition, working memory) and Delay Aversion (strong preference for immediate rewards). A drug might effectively target one pathway but not the other.
Clinical Presentation [1] DSM-5 defines three presentations (inattentive, hyperactive/impulsive, combined). Underlying cognitive profiles can vary significantly even within these subtypes, potentially leading to differential drug efficacy.
Comorbidities [1] The presence of conditions like anxiety, depression, or oppositional defiant disorder can confound ADHD symptoms and alter how a patient responds to medication.

Troubleshooting Guide for Variable Experimental Outcomes

When faced with unexpected or variable results in preclinical or clinical research, a systematic approach to troubleshooting is essential. The following workflow outlines a strategic process to identify potential causes, from initial assumptions to final experimental design.

cluster_actions Key Actions Start Unexpected/Variable Results Step1 1. Check Assumptions Start->Step1 Step2 2. Review Methods Step1->Step2 A1 • Question hypothesis & design • Check expected outcomes Step3 3. Compare Results Step2->Step3 A2 • Verify equipment & calibration • Check reagent purity & storage • Confirm sample integrity & labeling • Validate controls & data analysis Step4 4. Test Alternatives Step3->Step4 A3 • Compare with published literature • Consult colleagues for feedback Step5 5. Document Process Step4->Step5 A4 • Test new hypotheses • Use different methods/techniques • Try alternative models/conditions Step6 6. Seek Help Step5->Step6 A5 • Record all steps, methods, results • Use lab notebook or digital tool A6 • Consult supervisor/mentor • Engage collaborators or peers • Contact domain experts

Key Considerations for Robust Research

Beyond the troubleshooting flowchart, here are some critical points to reinforce the quality of your research:

  • Embrace Multidisciplinary Approaches [2]: Re-examining your data with input from experts in different fields (e.g., bioinformatics, clinical psychology, pharmacology) can provide fresh perspectives and uncover hidden patterns in variable responses.
  • Prioritize Reproducibility and Transparency [2]: Meticulously document all experimental parameters, including batch numbers of compounds, animal strain specifics, and detailed statistical analysis plans. This is crucial for identifying subtle factors that influence reproducibility.
  • Conduct a Thorough Literature Review: Investigate how variable responses have been addressed for other ADHD medications (like methylphenidate or atomoxetine). The strategies and biomarkers explored there may offer valuable analogies for your tipepidine research [1].

How to Proceed with Tipepidine Research

To build the specific knowledge you need, I suggest these targeted steps:

  • Search Specialized Databases: Conduct a focused literature search on tipepidine or TB-1G in databases like PubMed, Scopus, and Embase.
  • Explore Clinical Trial Registries: Check platforms like ClinicalTrials.gov for any ongoing or completed studies involving tipepidine for ADHD, which may contain subgroup analysis information.
  • Refine Your Search Strategy: Use specific search terms such as "tipepidine pharmacogenetics," "tipepidine responder analysis," or "TB-1G ADHD subgroups."

References

tipepidine dose optimization for treatment-resistant depression models

Author: Smolecule Technical Support Team. Date: February 2026

Tipepidine for Treatment-Resistant Depression: Key Clinical Evidence

The foundation for investigating tipepidine in TRD comes from a small, open-label pilot trial. The methodology and outcomes are summarized below:

Aspect Details
Study Design Open-label, add-on pilot trial [1].
Participants 11 patients with TRD [1].
Treatment Regimen Tipepidine added to existing medication for 8 weeks [1].
Primary Efficacy Measure Hamilton Rating Scale for Depression (HAM-D) scores [1].
Key Efficacy Finding Significant improvement in HAM-D scores [1].
Cognitive Assessment Trail Making Test, Rey Auditory Verbal Learning Test [1].
Key Cognitive Finding Significant improvement in verbal learning and executive function [1].
Safety & Tolerability Well-tolerated in this pilot study; no serious adverse events reported [1].

Frequently Asked Questions for Researchers

Q1: What is the proposed mechanism of action for tipepidine's antidepressant effects? Pre-clinical research suggests that tipepidine acts as an inhibitor of G-protein-coupled inwardly rectifying potassium (GIRK) channels [2] [3]. Inhibition of these channels in the brain's ventral tegmental area (VTA) is known to increase dopamine release in the nucleus accumbens, a key reward pathway [2]. This dopaminergic activation is believed to underpin its antidepressant-like effects, which in animal models were blocked by dopamine D1 and adrenaline α2 receptor antagonists [2].

Q2: Are there any critical pharmacogenetic factors to consider in trial design? While not specifically reported in the TRD study, research into tipepidine for ADHD found that genetic polymorphisms of the liver enzyme CYP2D6 significantly impact the drug's plasma levels [4]. Individuals with an "Intermediate Metabolizer" (IM) phenotype showed a better therapeutic response at a given dose compared to "Extensive Metabolizers" (EM) [4]. It is highly recommended to genotype participants for CYP2D6 and stratify analysis by phenotype (e.g., IM, EM, PM) to avoid false-negative trial results [4].

Q3: What are the known safety profiles and potential side effects? As a non-narcotic antitussive used for decades, tipepidine has a well-established safety profile in its indicated dose [4] [3]. Possible side effects, particularly in overdose, can include drowsiness, vertigo, disorientation, confusion, and loss of consciousness [3]. These are important to monitor in clinical trials, especially when using doses higher than those for cough suppression.

Troubleshooting Guide: Addressing Experimental Challenges

Challenge Suggested Mitigation
Unclear signal of efficacy Ensure dose optimization and account for CYP2D6 polymorphism through genotyping and stratified analysis [4].
Short duration of drug effect The short half-life (~1.8 hours) of the immediate-release formulation requires multiple daily doses, which can reduce patient adherence [4]. Consider developing or using a sustained-release formulation (e.g., TS-141) to maintain stable plasma levels [4].
Translating pre-clinical findings The antidepressant-like effect of tipepidine in animal models (e.g., forced swimming test) is dependent on the catecholamine system [2]. Confirm that your animal model of TRD is appropriate, such as using adrenocorticotropic hormone (ACTH)-treated rats, which model treatment-resistant depression [2].

Proposed Mechanism of Action and Experimental Workflow

To help visualize the proposed neurobiological pathway and a standard experimental workflow, refer to the following diagrams.

G Tipepidine Proposed Antidepressant Mechanism Tipepidine Tipepidine GIRK_Channel GIRK Channel Tipepidine->GIRK_Channel  Inhibits VTA_Neuron VTA Dopamine Neuron GIRK_Channel->VTA_Neuron  Reduced K+ Current DopamineRelease Increased Dopamine Release VTA_Neuron->DopamineRelease NAc Nucleus Accumbens DopamineRelease->NAc Antidepressant_Effect Antidepressant_Effect NAc->Antidepressant_Effect  Activates Reward Pathway

G TRD Pre-Clinical to Clinical Workflow Start Start Animal_Model Animal Model of TRD (e.g., ACTH-treated rats) Start->Animal_Model FST Behavioral Test (e.g., Forced Swim Test) Animal_Model->FST Mechanistic_Study Mechanistic Studies (e.g., Microdialysis) FST->Mechanistic_Study  Positive Result Human_Pilot Open-Label Pilot Trial (8-week add-on) Mechanistic_Study->Human_Pilot RCT Randomized Controlled Trial (CYP2D6 stratified) Human_Pilot->RCT  Safe & Effective End End RCT->End

The evidence for tipepidine in TRD is promising but preliminary. A key takeaway for researchers is the critical importance of dose optimization and pharmacogenetic stratification in future study designs to accurately assess the drug's efficacy [4]. I hope this resource provides a solid foundation for your research planning.


References

methodological challenges in measuring tipepidine CNS effects

Author: Smolecule Technical Support Team. Date: February 2026

Methodological Framework & Protocols

The guides below are based on proven methods for measuring neurochemical effects in model organisms. You can adapt these protocols and workflows for tipepidine.

1. Guide: Detecting Peptide Secretion in C. elegans This protocol is for investigating whether tipepidine influences the secretion of neuropeptides or insulin-like peptides, a key mechanism for modulating CNS pathways [1].

  • Core Method: Combine genetic mutants with calcium imaging and stress resistance assays.
  • Application Example: To establish that tyramine induces INS-3 secretion, researchers [1]:
    • Used Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to confirm that tyramine upregulates ins-3 gene expression.
    • Employed calcium (Ca²⁺) imaging in the intestine of live worms to show that tyramine induces Ca²⁺ transients via the TYRA-3 receptor.
    • Utilized stress resistance assays by comparing the survival of ins-3 mutant worms and wild-type worms under heat, oxidative, and starvation stress.
    • Experimental Workflow: The logical sequence of this approach can be visualized as follows:

G Start Stimulus: Flight Response A RIM Neuron Releases Tyramine Start->A B TYRA-3 Receptor Activation (Intestine) A->B C Gαq-IP3 Pathway Activation B->C D Intestinal Ca²⁺ Transient C->D E Secretion of INS-3 (Insulin-like Peptide) D->E F Systemic DAF-2/ IIS Pathway Activation E->F G Inhibition of DAF-16/FOXO F->G Outcome Outcome: Reduced Stress Resistance G->Outcome labeldistance labeldistance

2. Guide: Measuring Microdomain Ca²⁺ Transients in Drosophila Astrocytes This protocol is for studying subtle, localized effects of tipepidine on astrocyte signaling, which would be missed by whole-cell recording techniques [2].

  • Core Method: Use targeted, near-membrane Ca²⁺ indicators in acute CNS preparations.
  • Application Example: To study microdomain transients, researchers [2]:
    • Indicator Expression: Expressed a myristoylated, membrane-targeted version of the genetically encoded calcium indicator GCaMP5a (myr-GCaMP5a) specifically in astrocytes using the alrm-Gal4 driver.
    • Sample Preparation: Used acutely dissected 3rd instar larval Drosophila CNS (ventral nerve cord) for live imaging.
    • Pharmacological Validation: Performed control experiments with tetrodotoxin (TTX) to rule out neuronal activity-dependence, and with extracellular Ca²⁺ chelators to confirm the transients' source.
    • Receptor Identification: Used astrocyte-specific RNAi to knock down candidate receptor genes (e.g., TyrRII) and identified the key ion channel (TrpML) via a genetic screen of TRP channel mutants.
  • Troubleshooting FAQ:
    • Q: The signal-to-noise ratio for microdomain transients is poor. How can I improve it? A: Ensure the use of a membrane-targeted indicator (e.g., myr-GCaMP). The cited study found that a non-targeted cytosolic indicator did not effectively detect these specific, localized events [2].
    • Q: How can I confirm a signaling pathway is cell-autonomous to astrocytes? A: Employ cell-type-specific gene knockdown (e.g., using Gal4/UAS-RNAi system) in the organism. The role of TrpML was confirmed by knocking it down specifically in astrocytes, which replicated the phenotype of full-body mutants [2].

Experimental Design Considerations

When adapting these methods for tipepidine, consider these factors to improve your experimental design.

  • Model System Selection: Each model organism offers distinct advantages as shown in the table below [1] [2].
Model Organism Key Experimental Advantage Example Readout Relevance to Tipepidine
C. elegans (nematode) Well-conserved IIS pathway; simple genetics; body transparency for imaging. Stress resistance (survival); peptide secretion (RT-qPCR); calcium imaging. Study impact on conserved metabolic & stress pathways.
D. melanogaster (fruit fly) Complex CNS; genetic tools for cell-specific manipulation; study of glial function. Microdomain Ca²⁺ imaging; behavioral assays; genetic screens. Investigate subtle neuromodulatory & glial effects.
Marine Invertebrates (e.g., Platynereis) Coexistence of norepinephrine, octopamine, and tyramine signaling systems [3]. Receptor pharmacology (EC50); second messenger assays. Compare specificity against related amine systems.
  • Defining the Neuromodulatory Role: A key challenge is distinguishing a compound's direct neurotransmitter action from its neuromodulatory effects. A neuromodulator may not trigger activity itself but can alter a neuron's response to classical neurotransmitters [4]. Your experimental design should therefore test if tipepidine changes neuronal sensitivity to other known neurotransmitters, in addition to testing its effects in isolation.

References

strategies to improve tipepidine patient adherence in long-term trials

Author: Smolecule Technical Support Team. Date: February 2026

Adherence Challenges & Strategies for Tipepidine

The table below summarizes the core adherence challenges for tipepidine and the primary strategies supported by current evidence.

Challenge Impact on Adherence Proposed Strategy Key Evidence
Short Half-Life (~1.8 hours) [1] Requires three doses per day, reducing adherence in long-term treatment, especially for chronic conditions like ADHD [1]. Develop a sustained-release (SR) formulation [1]. A Phase I study showed TS-141 (an SR formulation) achieved a sustained-release profile, potentially enabling once-daily dosing [1].
CYP2D6 Polymorphism [1] Causes high variability in drug exposure between patients; extensive metabolizers may have subtherapeutic levels, reducing efficacy and motivation for adherence [1]. Dose stratification based on CYP2D6 phenotype [1]. Phase II data indicated that efficacy in patients with an Intermediate Metabolizer (IM) phenotype tended to be better, highlighting the need for genotype-guided dosing [1].
Drug-Drug Interactions [2] Concomitant use of strong CYP2D6 inhibitors (e.g., quinidine) can alter pharmacokinetics, requiring careful management [2]. Inhibitor-based strategy to prolong half-life and reduce dosing frequency [2]. A PBPK model simulation predicted that co-administration with quinidine could increase tipepidine's half-life 2.4-fold, potentially enabling once-daily dosing [2].

Experimental Protocols for Strategy Implementation

Here are detailed methodologies for implementing the key strategies discussed.

Protocol 1: Developing and Testing a Sustained-Release Formulation

This protocol is based on the development of TS-141, a sustained-release tablet of tipepidine [1].

  • 1. Formulation Design: Create a tablet matrix designed to release tipepidine gradually over an extended period (e.g., 12-24 hours).
  • 2. Phase I Pharmacokinetic Study:
    • Design: Open-label, single-site study in healthy adults.
    • Groups: Administer single doses of the new SR formulation (e.g., 15, 30, 60 mg) and a reference immediate-release (IR) formulation (e.g., Asverin 40 mg).
    • Key Measurements: Collect blood samples at regular intervals to determine plasma tipepidine concentration over time.
    • Analysis: Compare pharmacokinetic parameters - Cmax (peak concentration), AUC (area under the curve, measuring total exposure), and (half-life) - between SR and IR formulations. The goal is for the SR form to show a flatter, prolonged concentration-time profile [1].
  • 3. Genotyping: In parallel, test all participants for CYP2D6 genotype (e.g., using Luminex xTag CYP2D6v3) and classify them into phenotypes (UM, EM, IM, PM) to analyze how metabolism affects the SR profile [1].
Protocol 2: A Biomarker-Guided Adherence Intervention

This protocol adapts the methodology from the iMALT trial, which used a biomarker to guide adherence support for transplant patients [3].

  • 1. Define the Biomarker: Use the Medication Level Variability Index (MLVI), a calculated measure that reflects how consistently a patient is taking their medication based on drug level measurements in blood or urine over time [3].
  • 2. Remote Monitoring & Intervention:
    • Recruitment & Randomization: Recruit patients into a longitudinal, randomized controlled trial. Stratify randomization by CYP2D6 phenotype [1].
    • Calculate MLVI: Periodically calculate the MLVI for each participant using data from their electronic health records or scheduled blood tests [3].
    • Tailored Support: Use the MLVI score to determine the intensity of support:
      • High MLVI (Poor Adherence): More intensive, personalized outreach (e.g., weekly telehealth check-ins, simplified dosing schedules).
      • Low MLVI (Good Adherence): Standard support (e.g., monthly reminders).
    • Delivery: Deliver the intervention entirely remotely to reduce participant burden, using phone or video calls [3].
Protocol 3: Modeling a DDI-Based Dosing Strategy

This protocol is based on using a Physiologically Based Pharmacokinetic (PBPK) model to explore a combination therapy [2].

  • 1. Model Development: Develop a PBPK model for tipepidine that incorporates its metabolic pathway (CYP2D6) and known pharmacokinetic parameters.
  • 2. Simulation of Combination Therapy:
    • Input: Simulate the concomitant administration of tipepidine with quinidine (a known CYP2D6 inhibitor).
    • Output: The model predicts key changes in tipepidine's pharmacokinetics: Cmax, AUC, and most importantly, (half-life). The goal is to see a significant prolongation of the half-life [2].
  • 3. Comparison with Alternative: Run a parallel simulation for a hypothetical extended-release tipepidine formulation without an inhibitor to compare the predicted exposure and the impact of CYP2D6 polymorphism on both strategies [2].

Adherence Monitoring & Workflow

Accurately measuring adherence is fundamental to troubleshooting it in a trial setting. The table below compares common methods.

Method How It Works Pros Cons
Electronic Diaries [4] Patients electronically record each dose in real-time. Accurate time/date stamping prevents "back-filling" [4]. Requires patient compliance and device access.
Smart Packaging [4] Special packaging records when it is opened. Provides objective, continuous data on package openings [4]. Does not confirm ingestion; can be expensive.
Drug Level Monitoring [4] Measures drug/metabolite concentration in blood/urine. Objective measure of recent ingestion; can be used for MLVI [3] [4]. Single point-in-time; influenced by pharmacokinetics.
Pill Count [4] Counts returned unused pills. Simple and low-cost [4]. Highly unreliable; easy to manipulate [4].

The following workflow outlines a strategic approach to implementing and monitoring these strategies in a trial, from initial design to data interpretation.

tipepidine_workflow cluster_monitoring Adherence Monitoring Methods cluster_intervention Intervention Strategy Trial Design & Stratification Trial Design & Stratification Adherence Monitoring Adherence Monitoring Trial Design & Stratification->Adherence Monitoring Data-Driven Intervention Data-Driven Intervention Adherence Monitoring->Data-Driven Intervention Electronic Diaries Electronic Diaries Adherence Monitoring->Electronic Diaries Smart Packaging Smart Packaging Adherence Monitoring->Smart Packaging Drug Level Monitoring (MLVI) Drug Level Monitoring (MLVI) Adherence Monitoring->Drug Level Monitoring (MLVI) Pill Count Pill Count Adherence Monitoring->Pill Count Outcome Analysis Outcome Analysis Data-Driven Intervention->Outcome Analysis Sustained-Release Formulation Sustained-Release Formulation Data-Driven Intervention->Sustained-Release Formulation CYP2D6-Guided Dosing CYP2D6-Guided Dosing Data-Driven Intervention->CYP2D6-Guided Dosing DDI Strategy (e.g., + Quinidine) DDI Strategy (e.g., + Quinidine) Data-Driven Intervention->DDI Strategy (e.g., + Quinidine) Remote Support Remote Support Data-Driven Intervention->Remote Support

Key Considerations for Your Trial

When implementing these strategies, keep the following in mind:

  • CYP2D6 is Central: The CYP2D6 phenotype significantly impacts tipepidine exposure. A sustained-release formulation may be less effective if a patient's phenotype causes them to rapidly clear the drug. Stratifying patients by phenotype during randomization is crucial for clean data interpretation [1].
  • Strategy Comparison: Quantitative simulation suggests that a quinidine-combination strategy may lead to a more predictable prolongation of half-life across different CYP2D6 metabolizer types compared to an extended-release formulation alone, which could be highly influenced by genotype [2].
  • Long-Term Engagement: For long-term trials, especially in adolescents (a target population for tipepidine in ADHD), combine pharmacological strategies with remote, low-burden behavioral support guided by objective adherence metrics like MLVI to maintain engagement [3].

References

tipepidine vs methylphenidate efficacy ADHD clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data at a Glance

Aspect Tipepidine Methylphenidate (Extended-Release) in Adults
Efficacy (Key Findings) As add-on to methylphenidate, showed significant improvement on parent-rated total ADHD and hyperactivity-impulsivity subscale scores over 8 weeks [1]. A sustained-release formulation (TS-141) did not show significant difference vs. placebo in a later trial, though efficacy may depend on patient genetics [2]. Cochrane review found very low-certainty evidence of small-to-moderate improvement in self-rated and investigator-rated ADHD symptoms. No significant effect on functional outcomes (e.g., days missed at work) [3] [4].
Safety & Tolerability As an add-on therapy, the frequency of adverse events was similar to placebo [1]. Its safety profile is supported by its long history of use as an antitussive [2]. Increases the risk of non-serious adverse events. No increased risk of serious adverse events was found, though the certainty of evidence is very low [3] [4].
Sample Size 53 children (adjunctive therapy trial) [1]. 216 children & adolescents (TS-141 trial) [2]. 5,066 adults across 24 included trials (Cochrane review) [3] [4].
Study Duration 8 weeks [1] [2] Median of 8 weeks (only one trial lasted 52 weeks) [3] [4].
Mechanism of Action Proposed: Inhibition of G-protein-activated inwardly rectifying K+ (GIRK) channels, leading to increased monoamine (dopamine, norepinephrine) release in specific brain areas [2]. Increases activity of the central nervous system; primarily inhibits dopamine and norepinephrine reuptake [4].

Detailed Experimental Protocols

For researchers, the methodologies of the key trials are detailed below.

Tipepidine as Adjunctive Therapy
  • Design: 8-week, randomized, double-blind, placebo-controlled trial [1].
  • Participants: 53 children diagnosed with ADHD [1].
  • Intervention: Patients were randomized to receive either methylphenidate + tipepidine or methylphenidate + placebo [1].
  • Primary Outcomes: Assessed using the parent version of the ADHD Rating Scale-IV (ADHD RS-IV) and the Clinical Global Impression (CGI) scale at baseline, week 4, and week 8 [1].
  • Analysis: General linear model repeated measures analysis was used [1].
Tipepidine Monotherapy (TS-141 Sustained-Release)
  • Design: 8-week, randomized, double-blind, placebo-controlled, parallel-group, Phase II trial [2].
  • Participants: 216 children and adolescents (6-17 years) diagnosed with ADHD per DSM-5 criteria [2].
  • Intervention: Randomized to receive fixed daily doses of TS-141 (30 mg, 60 mg, or 120 mg) or placebo. A key feature was stratification by CYP2D6 metabolizer phenotype [2].
  • Primary Outcome: Change in the investigator-administered ADHD Rating Scale IV Japanese version (ADHD RS-IV-J) [2].
Methylphenidate in Adults (Cochrane Review)
  • Design: Systematic review and meta-analysis of 24 randomized controlled trials [3] [4].
  • Participants: 5,066 adults diagnosed with ADHD [3] [4].
  • Intervention: Extended-release methylphenidate formulations at any dose compared versus placebo [3] [4].
  • Primary Outcomes: Functional outcomes (e.g., days missed at work), self-rated ADHD symptoms, and serious adverse events [3] [4].

Mechanisms of Action

The proposed mechanisms of action for these two drugs are distinct, as illustrated below.

cluster_tipepidine Tipepidine (Novel Mechanism) cluster_mpd Methylphenidate (Standard Treatment) Tipepidine Tipepidine GIRK Inhibits GIRK Channels Tipepidine->GIRK Monoamines Increased Monoamine Release (Dopamine, Norepinephrine) GIRK->Monoamines T_Effect Potential Therapeutic Effect in ADHD Monoamines->T_Effect MPH Methylphenidate DAT Inhibits Dopamine & Norepinephrine Reuptake (DAT/NET) MPH->DAT Synapse Increased Monoamine Levels in Synaptic Cleft DAT->Synapse M_Effect Therapeutic Effect in ADHD Synapse->M_Effect

Interpretation and Research Implications

  • Tipepidine's Status: Tipepidine should not be considered a proven monotherapy for ADHD. The most promising results show it as a potential adjunctive therapy [1]. Its development path, using a drug repositioning approach for a sustained-release formulation (TS-141), highlights the importance of dose optimization and pharmacogenetics (CYP2D6 phenotype) for future trials [2].
  • Methylphenidate's Evidence: While widely used, the evidence for its efficacy in adults is graded as "very low-certainty" [3] [4]. This is primarily due to high risk of bias in studies, short trial durations, and limited generalizability (e.g., exclusion of patients with common comorbidities). This underscores a significant need for more robust, long-term trials.

References

tipepidine antidepressant effect vs SSRIs in animal models

Author: Smolecule Technical Support Team. Date: February 2026

Antidepressant Efficacy in Animal Models

The table below summarizes key findings from animal studies for tipepidine and various SSRIs. Note that these results are not from direct head-to-head comparison studies.

Compound Reported Efficacy in Animal Models Common Animal Models Used Primary Proposed Mechanism in Studies
Tipepidine Demonstrated antidepressant-like effect (reduced immobility) in the Forced Swim Test (FST) in rats. [1] Forced Swim Test (FST). [1] GIRK channel inhibition, leading to increased dopamine release in the nucleus accumbens. [1]
SSRIs (e.g., Fluoxetine) Efficacy in reducing immobility time (IT) in the FST confirmed via meta-analysis. [2] Chronic Unpredictable Mild Stress (CUMS), Social Isolation, Restraint Stress, FST. [2] Inhibition of the serotonin transporter (SERT), increasing extracellular serotonin levels. [2] [3] [4]

Detailed Experimental Protocols

To help you evaluate the experimental evidence, here are the methodologies from key studies cited in the search results.

  • Tipepidine Study Protocol: The antidepressant-like effect of tipepidine was assessed using the Forced Swim Test (FST) in rats. [1] In this test, rats were placed in a cylinder of water from which they cannot escape. The main measured outcome is "immobility time," which is thought to reflect behavioral despair. A decrease in immobility time after drug administration is interpreted as an antidepressant-like effect. The study found that tipepidine (at doses of 20 and 40 mg/kg, administered orally) significantly reduced immobility time compared to a control group. [1]
  • SSRI Research Protocols: A systematic review highlights that the Chronic Unpredictable Mild Stress (CUMS) model is the most popular and versatile in preclinical depression research. [2] This model involves exposing animals (typically rats or mice) to a variety of mild, unpredictable stressors (e.g., cage tilting, damp bedding, periods of food/water deprivation) over several weeks. This long-term stress induces behavioral changes such as anhedonia (inability to feel pleasure), which can be reversed by chronic, but not acute, treatment with antidepressants like SSRIs. [2] The Forced Swim Test is also widely used to screen for acute antidepressant activity of SSRIs. [2]

Mechanisms of Action: A Visual Comparison

The fundamental difference between tipepidine and SSRIs lies in their mechanisms of action, as illustrated below.

cluster_tipepidine Tipepidine Mechanism cluster_ssri SSRI Mechanism Tipepidine Tipepidine GIRK GIRK Channel Tipepidine->GIRK Inhibits DA_Release Dopamine Release GIRK->DA_Release Increases NAc Nucleus Accumbens DA_Release->NAc In the Effect_Tip Antidepressant-like Effect NAc->Effect_Tip SSRI SSRI (e.g., Fluoxetine) SERT Serotonin Transporter (SERT) SSRI->SERT Inhibits 5-HT_Level Extracellular Serotonin (5-HT) Level SERT->5-HT_Level Increases 5-HT2B_Receptor Astrocytic 5-HT2B Receptor 5-HT_Level->5-HT2B_Receptor Stimulates Gene_Metabolism Changes in Gene Expression & Metabolism 5-HT2B_Receptor->Gene_Metabolism Effect_SSRI Antidepressant Effect Gene_Metabolism->Effect_SSRI

The diagram above shows that while SSRIs primarily target the serotonergic system, tipepidine acts on a different pathway involving potassium channels and dopamine.

Research Implications and Future Directions

The distinct mechanisms suggest different research and potential therapeutic applications:

  • Novel Pathway: Tipepidine's GIRK channel inhibition represents a non-monoamine based mechanism, which could be of significant interest for developing new antidepressant classes, particularly for disorders involving reward system deficits like anhedonia. [1]
  • Repurposing Potential: As an approved antitussive drug with a known safety profile, tipepidine is a strong candidate for drug repurposing. Clinical trials have already explored its use for ADHD and depression in adolescents. [5]
  • Indirect Comparisons: The available data allows for an indirect comparison. The efficacy of tipepidine in the FST suggests it has acute antidepressant-like properties. [1] However, SSRIs like fluoxetine have been more extensively validated in complex models like CUMS that better simulate the chronic nature of depression and the delayed onset of action of SSRIs. [2]

References

GIRK channel inhibition efficacy tipepidine vs other blockers

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of GIRK Channel Blockers

The table below summarizes key information on several compounds known to inhibit GIRK channels.

Compound Reported Potency (IC₅₀ or Effective Concentration) Key Characteristics & Mechanisms Therapeutic Context / Experimental Evidence

| Tipepidine | Not fully quantified (effective at 30 mg/day in humans) [1] [2] | Inhibits GIRK channels; increases monoamine (e.g., dopamine, norepinephrine) release in brain regions like the nucleus accumbens and prefrontal cortex [1] [3]. | Drug Repositioning: • Long-standing safety record as a non-narcotic antitussive (since 1959) [1] [3]. • Open-label and small-scale clinical studies show potential for improving ADHD symptoms in children and adolescents [1] [2]. | | Tertiapin-Q | ~60 nM (in AtT-20 cells) [4] | A peptide toxin that acts as a relatively selective GIRK channel blocker [4]. | Research Tool: Primarily used in experimental settings to study GIRK channel function and validate assays [4]. | | Antipsychotics (e.g., Haloperidol, Clozapine) | Micromolar range (e.g., Pimozide shows some effect at nanomolar concentrations) [5] | Non-selective inhibition of both neuronal (GIRK1/2) and cardiac (GIRK1/4) channel types [5]. | Side Effect Profile: Inhibition of GIRK channels is hypothesized to underlie certain clinical side effects, such as seizures and sinus tachycardia [5]. | | SCH-28080 & 5-(N,N-hexamethylene)-amiloride | Sub-micromolar concentrations [4] | Ion transporter inhibitors identified as GIRK channel blockers in a screening assay [4]. | Research Probes: Newly identified in screening studies; their pharmacological profiles and therapeutic potential are not yet well-defined [4]. |

Detailed Experimental Data and Protocols

For researcher evaluation, here is a detailed look at the experimental evidence and methodologies behind the data.

Tipepidine
  • Clinical Evidence for ADHD: A 4-week, open-label pilot study administered tipepidine hibenzate at 30 mg/day (10 mg three times daily) to pediatric subjects with ADHD. Symptoms were assessed using the ADHD Rating Scale IV (ADHD-RS), which showed statistically significant improvement in total scores, hyperimpulsive subscores, and inattentive subscores from baseline to the 4-week endpoint [2]. A later phase II study used a sustained-release formulation (TS-141) at doses up to 120 mg/day, but its results suggested that efficacy may depend on the interaction between dose and the patient's CYP2D6 metabolizer phenotype [1].

  • Proposed Mechanism of Action (Preclinical): The therapeutic effect is hypothesized to occur via inhibition of GIRK channels coupled to monoamine receptors (e.g., serotonin 5-HT1A, adrenergic α2, dopamine D2). This inhibition is thought to disinhibit monoaminergic neurons, leading to increased release of dopamine and norepinephrine in key brain areas, which may ameliorate ADHD symptoms [1] [2]. The following diagram illustrates this proposed pathway:

    G Tipepidine Tipepidine GIRK GIRK Channel Tipepidine->GIRK Inhibits MonoamineRelease Increased Monoamine Release (DA, NE) GIRK->MonoamineRelease Inhibition leads to GPCR Monoamine Receptor (e.g., 5-HT1A, α2, D2) GPCR->GIRK Activates Effect Potential Therapeutic Effect (e.g., on ADHD symptoms) MonoamineRelease->Effect

Other GIRK Blockers (Assay Protocols)

The data for other blockers often comes from standardized experimental models used to screen for channel activity.

  • Cell-Based Fluorescent Assay:

    • Cell Lines: Pituitary (AtT20) or cardiac (HL-1) cell lines endogenously expressing GIRK channels are cultured in 96-well plates [4].
    • Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent oxonol dye (e.g., HLB 021-152) [4].
    • Channel Activation & Readout: GIRK channels are activated by applying agonists for endogenous GPCRs (e.g., somatostatin for AtT20 cells, carbachol for HL-1 cells). Channel opening causes K⁺ efflux and membrane hyperpolarization, leading to a decrease in fluorescence, which is measured with a fluorescent imaging plate reader [4].
    • Inhibition Test: Putative blockers are added to the cells before fluorescent measurement. A blocker will attenuate the agonist-induced decrease in fluorescence [4]. The workflow is summarized below:

    G Step1 Plate GIRK-expressing cells (AtT20, HL-1) Step2 Load with oxonol dye Step1->Step2 Step3 Apply GPCR agonist (e.g., Somatostatin) Step2->Step3 Step4 GIRK Activation → K⁺ efflux Membrane Hyperpolarization Step3->Step4 Step5 Decrease in Fluorescence (Measured by plate reader) Step4->Step5 Step6 Apply Test Compound (Blocker prevents signal decrease) Step5->Step6

  • Xenopus Oocyte Electrophysiology:

    • Expression System: Xenopus laevis oocytes are injected with specific mRNAs encoding GIRK channel subunits (e.g., GIRK1/GIRK2 for neuronal types, GIRK1/GIRK4 for cardiac types) [5].
    • Electrophysiology: After 2-5 days, whole-cell currents are recorded from the oocytes using a two-electrode voltage clamp, typically while perfusing the cells with a high-potassium solution to enable inward K⁺ current flow at negative holding potentials [5].
    • Drug Application: Antipsychotic drugs or other test compounds are applied to the perfusate, and the percentage reduction of the basal GIRK current is measured to determine inhibitory effects [5].

Key Takeaways for Researchers

  • Tipepidine's Profile: Tipepidine represents a promising drug repositioning candidate. Its established safety profile and novel GIRK-dependent mechanism for modulating monoamine systems differentiate it from standard stimulant and non-stimulant ADHD treatments [1] [2]. However, its clinical efficacy requires confirmation in larger, well-controlled trials.
  • Other Blockers' Status: Compounds like Tertiapin-Q are valuable selective research tools, while the inhibition of GIRK channels by classic antipsychotics is generally considered an off-target effect contributing to their side effect profile rather than a therapeutic mechanism [4] [5]. Newly identified blockers from screening assays require further validation [4].

References

safety profile comparison tipepidine vs psychostimulants ADHD

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Mechanism Profile Comparison

Feature Tipepidine Psychostimulants (e.g., Methylphenidate)
Primary Approved Use Non-narcotic antitussive (cough suppressant) [1] [2] First-line treatment for ADHD [3]
Proposed Mechanism for ADHD Inhibition of G-protein-gated inwardly rectifying K+ (GIRK) channels, increasing monoamine (e.g., dopamine, norepinephrine) levels in brain regions like the prefrontal cortex and nucleus accumbens [1] [2] [4] Blockade of dopamine and norepinephrine reuptake, directly increasing synaptic levels of these neurotransmitters [5]
Common Side Effects Generally well-tolerated in studies; no serious adverse events leading to discontinuation reported in preliminary trials [1] [6] Appetite suppression, sleep disturbances, potential mild increases in heart rate and blood pressure [5]
Abuse Potential Preclinical data suggests it increases accumbal dopamine without producing behavioral sensitization, indicating low abuse potential [2] Schedule II controlled substances in the US due to known abuse and dependence potential [4] [5]
Key Safety Advantages Established safety in children as an antitussive; no known suicide-related side effects; low abuse potential [1] [2] [4] Extensive long-term safety and efficacy data; first-line treatment with well-known profile [5] [3]
Key Safety Concerns Overdose can cause drowsiness, vertigo, delirium, disorientation, and confusion [2] Risk of toxic psychosis at high doses; pemoline associated with liver toxicity [5]

The different safety profiles are closely linked to their distinct mechanisms of action, which can be visualized as follows:

GIRK_Stimulant_Comparison Tipepidine Tipepidine Inhibition Inhibition Tipepidine->Inhibition GIRK GIRK Channel Depolarization Neuronal Depolarization GIRK->Depolarization Inhibition->GIRK MonoamineRelease Increased Monoamine Release (Dopamine, Norepinephrine) in PFC and Nucleus Accumbens Depolarization->MonoamineRelease Stimulant Psychostimulant (e.g., Methylphenidate) Blockade Reuptake Blockade Stimulant->Blockade DAT Dopamine Transporter (DAT) IncreasedSynapticMonoamines Increased Synaptic Monoamine Levels DAT->IncreasedSynapticMonoamines NET Norepinephrine Transporter (NET) NET->IncreasedSynapticMonoamines Blockade->DAT Blockade->NET

Clinical Trial Evidence Summary

The following table outlines key studies investigating tipepidine for ADHD.

Study Type & Duration Patient Population Intervention Key Efficacy Findings Key Safety Findings
Open-Label Pilot (4 weeks) [1] 10 children (mean age 9.9) Tipepidine 30 mg/day Significant improvement in ADHD-RS total and sub-scores (p<0.001) Well-tolerated; no discontinuations; no significant changes in vitals or lab tests
RCT, Adjunct Therapy (8 weeks) [6] 53 children with ADHD Tipepidine + Methylphenidate vs. Placebo + Methylphenidate Significant improvement in parent-rated ADHD-RS total and hyperactive-impulsive scores Frequency of adverse events similar between tipepidine and placebo groups
Phase II RCT, Monotherapy (8 weeks) [4] 216 children & adolescents (6-17 yrs) TS-141 (sustained-release tipepidine) 30, 60, 120 mg/day vs. Placebo No significant difference vs. placebo in primary endpoint (investigator ADHD-RS); potential effect in a genetic subgroup Not detailed, but the trial was completed, supporting feasibility of further study

Detailed Experimental Protocols

For researchers, the methodologies from the key clinical trials are detailed below.

1. 4-Week, Open-Label, Preliminary Study [1]

  • Objective: To conduct a proof-of-efficacy pilot study of tipepidine in pediatric ADHD.
  • Design: Single-arm, open-label.
  • Participants: 10 pediatric outpatients diagnosed with ADHD per DSM-IV criteria.
  • Intervention: Tipepidine hibenzate 30 mg/day (10 mg TID) for 4 weeks.
  • Primary Outcome Measure: Change from baseline to week 4 on the ADHD Rating Scale-IV (ADHD-RS).
  • Secondary Outcome Measures:
    • Cognitive function assessed via the Das-Naglieri Cognitive Assessment System (DN-CAS).
    • Safety assessed via adverse event monitoring, vital signs, and laboratory tests (blood, urine).
  • Statistical Analysis: Paired t-test and Wilcoxon signed-rank test.

2. 8-Week, Randomized, Double-Blind, Placebo-Controlled Trial (Adjunctive Therapy) [6]

  • Objective: To evaluate the efficacy and safety of tipepidine as an add-on to methylphenidate.
  • Design: Randomized, parallel-group, double-blind, placebo-controlled.
  • Participants: 53 children diagnosed with ADHD.
  • Intervention: Patients were randomized to receive either methylphenidate + tipepidine or methylphenidate + placebo for 8 weeks.
  • Outcome Measures:
    • Efficacy: Parent version of the ADHD Rating Scale-IV and the Clinical Global Impression (CGI) scale, assessed at baseline, week 4, and week 8.
    • Safety: Tolerability and adverse event monitoring.
  • Statistical Analysis: General Linear Model (GLM) repeated measures analysis.

Key Takeaways for Researchers

  • Promising but Preliminary Evidence: Tipepidine represents a novel, non-stimulant approach to ADHD treatment through GIRK channel inhibition. Early-phase trials indicate a potentially favorable safety and tolerability profile, especially concerning the lack of cardiovascular effects and low abuse liability [1] [2] [6].
  • Limitations and Research Gaps: The current body of evidence is limited by small sample sizes, short duration, and mixed efficacy results, including a negative large phase II trial for a sustained-release formulation [4]. The efficacy signal appears stronger when used as an adjunct to methylphenidate [6].
  • Considerations for Future R&D: The efficacy of tipepidine may be influenced by CYP2D6 polymorphism, which affects its metabolism [4]. Future clinical development requires careful patient stratification and dose-finding studies tailored to the new psychiatric indication, moving beyond the doses used for its original antitussive purpose.

References

dopaminergic effects of tipepidine vs methamphetamine in nucleus accumbens

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Dopaminergic Effects

Feature Tipepidine Methamphetamine
Dopamine Release in NAc Increases levels [1] Increases levels [2]
Primary Molecular Target G protein-coupled inwardly rectifying K+ channels (GIRK) [1] [3] Sigma receptors & Dopamine Transporter (DAT) [2]
Mechanism in VTA/NAc Pathway Inhibits GIRK channels, activating VTA dopamine neurons [1] Sigma receptor activation causes VMAT2 oxidation, dysregulating dopamine release [2]
Behavioral Sensitization No sensitization observed [1] Produces behavioral sensitization [1]
Locomotor Activity No increase at effective doses [1] Increases locomotor activity [1]
Therapeutic & Abuse Potential Investigated for depression, ADHD; non-narcotic, low abuse potential [3] High abuse potential due to reinforcing effects [1] [2]

Detailed Experimental Data and Protocols

Tipepidine: Novel Antidepressant-like Mechanism

Researchers have investigated tipepidine's effects primarily in rodent models, with a focus on its potential as an antidepressant.

  • Key Experimental Model: The forced swimming test (FST) in rats, a standard model for assessing antidepressant-like activity. A reduction in immobility time is interpreted as an antidepressant-like effect [4].
  • Key Finding: Tipepidine (at 20 and 40 mg/kg, i.p.) significantly decreases immobility time in the FST, indicating an antidepressant-like effect. This effect was also present in a model of treatment-resistant depression (rats treated with adrenocorticotropic hormone), whereas the classic antidepressant imipramine was ineffective [4].
  • Neurochemical Measurement: Using in vivo microdialysis in freely moving rats, researchers confirmed that acute administration of tipepidine increases extracellular dopamine levels in the NAc [1].
  • Critical Behavioral Test: To assess addiction potential, the open field test was used. Unlike methamphetamine, tipepidine at its effective doses did not increase locomotor activity and, crucially, did not cause behavioral sensitization (a progressive increase in activity after repeated doses, linked to addiction) [1].
Methamphetamine: A Potent Addictive Stimulant

Methamphetamine's actions are well-studied and are known to involve a strong and disruptive increase in dopamine signaling.

  • Key Finding: Methamphetamine's ability to enhance dopamine release and inhibit its reuptake in the NAc is a primary driver of its intense reinforcing and addictive properties [2] [5].
  • Neurochemical Measurement: Studies using fast-scan cyclic voltammetry (FSCV) in brain slices and in vivo have shown that methamphetamine's action is dependent on sigma receptor activation. This leads to the production of oxidative species that oxidize the vesicular monoamine transporter-2 (VMAT2), impairing its function and leading to a dysregulated surge of dopamine [2].
  • Behavioral Evidence: Repeated administration of methamphetamine reliably induces behavioral sensitization and conditioned place preference in animal models, which are core markers of its addictive potential [1] [6].

Signaling Pathways and Mechanisms

The following diagrams illustrate the distinct pathways through which tipepidine and methamphetamine act on the dopaminergic system.

Tipepidine's GIRK Channel Inhibition Pathway

G Tipepidine Tipepidine GIRK GIRK Channel Tipepidine->GIRK Inhibits VTA_DA VTA Dopamine Neuron GIRK->VTA_DA Reduces K+ Efflux DA_Release Dopamine Release in NAc VTA_DA->DA_Release Activates Antidepressant Antidepressant-like Effect DA_Release->Antidepressant

This diagram shows how tipepidine activates dopamine neurons by inhibiting potassium channels.

Methamphetamine's Sigma Receptor Pathway

G METH Methamphetamine SigmaR Sigma Receptor METH->SigmaR Activates Oxidative Oxidative Species SigmaR->Oxidative VMAT2 VMAT2 Oxidation Oxidative->VMAT2 Causes DA_Dysregulation Dysregulated DA Release VMAT2->DA_Dysregulation Impairs Function Addiction Addictive Behaviors DA_Dysregulation->Addiction

This diagram shows how methamphetamine causes dysregulated dopamine release through oxidative damage.

Interpretation for Drug Development

For researchers, the critical takeaway is the fundamental difference in mechanism.

  • Tipepidine's GIRK channel inhibition represents a novel approach for modulating the mesolimbic dopamine pathway. Its ability to elevate NAc dopamine without triggering sensitization makes it a compelling candidate for developing non-addictive pharmacotherapies for disorders like treatment-resistant depression and ADHD [1] [4] [3].
  • In contrast, methamphetamine's action through sigma receptors and VMAT2 oxidation leads to a massive, dysregulated dopamine surge that is directly tied to its high abuse potential [2].

References

tipepidine non-narcotic antitussive vs opioid cough suppressants

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Experimental Data

The most significant difference between tipepidine and opioid suppressants lies in their mechanism of action, which is crucial for understanding their effects and research potential.

Tipepidine's GIRK Channel Inhibition Tipepidine does not act on opioid receptors. Instead, it is an inhibitor of G-protein-activated inwardly rectifying potassium (GIRK) channels [1].

  • Cough Suppression: The exact link between GIRK inhibition and cough suppression is an area of research, but this action is foundational to its effects.
  • Psychiatric Potential: GIRK channel inhibition in the brain increases the release of dopamine and norepinephrine in areas like the nucleus accumbens and frontal cortex. This monoamine modulation is believed to underlie the antidepressant-like and potential ADHD therapeutic effects observed in animal and human studies, without producing locomotor sensitization or a typical "high" [1].

The following diagram illustrates tipepidine's proposed dual mechanisms and associated experimental models.

G cluster_mechanism Mechanism of Action cluster_effects Observed Effects & Research Applications cluster_models Supporting Experimental Models Tipepidine Tipepidine GIRK Inhibits GIRK Channels Tipepidine->GIRK Monoamines Increased Monoamine Release (Dopamine, Norepinephrine) GIRK->Monoamines Antitussive Antitussive Effect Monoamines->Antitussive Psychiatric Investigational Psychiatric Use Monoamines->Psychiatric Model_Antitussive Clinical Use (Over 50 years) Antitussive->Model_Antitussive Supports Model_Depression Forced Swim Test (Rodents) Psychiatric->Model_Depression Supported by Model_ADHD 6-OHDA Lesion Model (Rodents) Psychiatric->Model_ADHD Supported by Model_Clinical Randomized Controlled Trials (MDD, ADHD in Humans) Psychiatric->Model_Clinical Supported by

Opioid Suppressants' Mu Receptor Agonism In contrast, classic opioid suppressants like codeine and hydrocodone work by agonizing mu-opioid receptors (MOR) in the brainstem's cough center, depressing neuronal activity to reduce the cough reflex [2] [3]. While effective in some contexts, this mechanism is directly linked to concerning side effects like respiratory depression, sedation, and high potential for abuse and dependence [4].

Key Experimental Protocols and Models

For researchers, understanding the validated experimental models is key. The following table outlines core methodologies used to investigate these drugs.

Research Focus Key Experimental Model/Protocol Methodology Details
Tipepidine: Antidepressant Efficacy Forced Swim Test (FST) in Rodents [1] Animals are placed in an inescapable water tank. The immobility time is measured as an indicator of "behavioral despair." Tipepidine treatment significantly reduces immobility time, demonstrating an antidepressant-like effect.
Tipepidine: ADHD Efficacy Neonatal 6-Hydroxydopamine (6-OHDA) Lesion Rodent Model [5] A neurotoxin (6-OHDA) is used to lesion dopamine neurons in neonatal rats, leading to hyperactive behavior. Tipepidine has been shown to attenuate this hyperactivity.

| Tipepidine: Clinical Trial for MDD | Randomized, Double-Blind, Place-Controlled Trial (RCT) [6] | Patients: 62 with Major Depressive Disorder (MDD). Groups: Citalopram + Tipepidine (30 mg twice daily) vs. Citalopram + Placebo. Duration: 6 weeks. Primary Outcome: Change in Hamilton Rating Scale for Depression (HAM-D) scores. | | Opioid Efficacy: Human Cough Challenge | Ambulatory Cough Monitoring in Chronic Cough [7] | Patients: Patients with chronic conditions like COPD. Intervention: Opioid (e.g., codeine 30-60 mg) vs. Placebo. Outcome: Objective measurement of cough frequency over 24 hours in a naturalistic setting, showing no significant difference from placebo. |

Implications for Research and Development

The comparative analysis suggests distinct developmental pathways:

  • Tipepidine represents a promising candidate for drug repurposing, particularly for psychiatric conditions like depression and ADHD [1] [6] [5]. Its non-opioid, GIRK-mediated mechanism offers a potentially favorable safety profile with low abuse liability, which is a significant advantage over stimulants used for ADHD.
  • Opioid Cough Suppressants face significant challenges due to efficacy concerns and their associated risks [7] [4]. Future development is shifting towards novel compounds like dual kappa-opioid receptor (KOR) agonists and mu-opioid receptor (MOR) antagonists, which aim to provide cough suppression without the abuse potential of traditional MOR agonists [3].

References

cost-effectiveness analysis tipepidine vs standard ADHD treatments

Author: Smolecule Technical Support Team. Date: February 2026

Tipepidine vs. Standard ADHD Treatments: A Comparative Overview

The table below summarizes the available information on tipepidine compared to established ADHD treatments.

Feature Tipepidine Stimulants (e.g., Methylphenidate, Amphetamines) Non-Stimulants (e.g., Atomoxetine, Guanfacine)
Current Status for ADHD Investigational; not approved for ADHD [1]. First-line, FDA-approved pharmacotherapy [2]. FDA-approved, second-line treatment [2].
Primary Mechanism of Action G-protein-coupled inwardly rectifying potassium (GIRK) channel inhibitor [1] [3]. Increases synaptic dopamine and/or norepinephrine levels [4] [5]. Selective norepinephrine reuptake inhibitor (Atomoxetine) or alpha-2A adrenergic receptor agonist (Guanfacine) [4] [5].
Efficacy (Effect Size vs. Placebo) In Phase II trial, did not show significant difference from placebo overall, though a trend was seen in a subgroup [1]. High efficacy. Effect sizes (SMD) typically range from 0.8 to 1.5 [6]. Moderate efficacy. Effect sizes (SMD) are typically around 0.6 [6].
Abuse Potential Low; non-narcotic and non-controlled [1]. High; Schedule II controlled substances [4]. Low; not controlled substances [4].
Common Side Effects Based on use as antitussive: drowsiness, vertigo [3]. Insomnia, decreased appetite, headache, potential for growth suppression [1]. Nausea, vomiting, fatigue (Atomoxetine); sedation, hypotension (Guanfacine) [1].
Cost-Effectiveness Data None available. Consistent evidence of being cost-effective compared to no treatment or behavioral therapy [7] [8]. Cost-effective compared to no treatment, but relative cost-effectiveness vs. stimulants is inconsistent [7] [8].

Detailed Experimental Protocols and Data

To help contextualize the data, here is a deeper look into the key studies and methodologies.

Clinical Trial of Tipepidine for ADHD

A randomized, double-blind, placebo-controlled Phase II study investigated TS-141, a sustained-release tablet of tipepidine [1].

  • Methodology: The trial involved 216 children and adolescents (ages 6-17) with ADHD. Participants were randomized to receive placebo or one of three TS-141 doses (30 mg, 60 mg, or 120 mg daily) for 8 weeks. A key feature was the stratification of patients based on their CYP2D6 metabolizer phenotype, as this enzyme affects tipepidine's plasma concentration.
  • Primary Outcome: Change from baseline in the ADHD Rating Scale IV (ADHD RS-IV-J).
  • Results: While all groups showed improvement in ADHD symptoms, there was no statistically significant difference between any of the TS-141 groups and the placebo group. However, a subgroup analysis suggested that patients with an "intermediate metabolizer" CYP2D6 phenotype might have a better response at the 120 mg dose [1].
Comparative Efficacy of Standard ADHD Medications

A meta-analysis of 32 double-blind, placebo-controlled trials was conducted to compare the efficacy of different ADHD medications [5].

  • Methodology: The analysis included studies in youths aged 6-18 that used DSM-defined criteria for ADHD. The standardized mean difference (SMD) was used to calculate the effect size for improvements in ADHD symptoms.
  • Results: The study found that the effect sizes for immediate-release and long-acting stimulants were similar and greater than those for non-stimulants. This quantitative synthesis confirms the general hierarchy of efficacy presented in the overview table [5].

Key Insights for Researchers

  • Tipepidine's Niche and Challenge: Tipepidine's novel, non-stimulant mechanism of action is its most significant advantage, potentially offering a new treatment class without abuse liability [1]. The major hurdle is demonstrating clear efficacy in robust clinical trials, with dose selection and genetic factors (CYP2D6) appearing critical [1].
  • The Gold Standard for Comparison: Stimulant medications remain the most efficacious and cost-effective pharmacological intervention for ADHD [8] [6]. Any new drug seeking a market position must justify its place relative to these established treatments, either through non-inferior efficacy with a superior safety profile, efficacy in treatment-resistant populations, or a unique mechanism.
  • Evidence Gap in Cost-Effectiveness: Existing economic evaluations consistently find ADHD pharmacotherapies cost-effective versus no treatment, but they lack head-to-head comparisons between different active drugs, especially newer agents [7] [8]. This gap represents an opportunity for future research once more therapies like tipepidine mature in their clinical development.

Visualizing Tipepidine's Novel Mechanism of Action

The following diagram illustrates tipepidine's proposed mechanism, which differs fundamentally from standard ADHD treatments.

G cluster_cell Neuron / Synapse GIRK GIRK Channel DA_NA Dopamine / Norepinephrine Vesicle GIRK->DA_NA Reduced K+ inflow promotes release Receptors Postsynaptic Receptors DA_NA->Receptors Neurotransmitter Release Tipepidine Tipepidine Tipepidine->GIRK Inhibits Stimulants Stimulants Stimulants->DA_NA Increases synaptic DA/NA levels NonStim Non-Stimulants (e.g., ATX) NonStim->DA_NA Inhibits reuptake

Abbreviations: GIRK: G-protein-activated inwardly rectifying potassium channel; DA: Dopamine; NA: Norepinephrine; ATX: Atomoxetine.

References

abuse potential comparison tipepidine vs schedule II stimulants

Author: Smolecule Technical Support Team. Date: February 2026

Abuse Potential & Key Characteristics at a Glance

The table below summarizes the core differences in abuse potential and key characteristics between these drug classes.

Feature Ticlopidine (Anti-thrombotic) Schedule II CNS Stimulants (e.g., Methylphenidate, Amphetamines)
Therapeutic Class Antiplatelet agent [1] [2] [3] CNS Stimulants [4] [5]
Primary Medical Use Prevent stroke and stent thrombosis [3] [6] Treat Attention-Deficit/Hyperactivity Disorder (ADHD) [4] [5]
DEA Schedule Not a controlled substance (based on available information) Schedule II [4] [5] [7]
Known Abuse Potential None reported in search results High potential for abuse and dependence [5] [7]
Reinforcing Mechanism No known action on reward pathways [2] [3] Blocks dopamine and norepinephrine reuptake, increasing levels in the brain's reward circuit [8] [5]

Mechanisms of Action and Experimental Data

The fundamental difference in abuse potential stems from their distinct molecular targets and mechanisms.

Ticlopidine: Peripheral Antiplatelet Action

Ticlopidine is a prodrug whose active metabolite irreversibly antagonizes the P2Y12 subtype of the ADP receptor on platelets [2] [3].

  • Mechanism: This blockade inhibits ADP-induced activation of the glycoprotein GPIIb/IIIa complex, which is necessary for platelet aggregation [2] [3].
  • Key Evidence: Its action is peripheral and specific to platelet function. The search results do not describe any activity on central nervous system reward pathways, such as dopamine signaling, which is a primary driver of addictive potential for substances of abuse [1] [2] [3].
Schedule II Stimulants: Central Nervous System Activation

In contrast, Schedule II stimulants exert their primary effects directly on the central nervous system.

  • Mechanism: Drugs like methylphenidate and amphetamines block the reuptake of dopamine and norepinephrine into the presynaptic neuron, increasing the levels of these neurotransmitters in the synaptic cleft [8] [5]. The sharp increase in dopamine, particularly in the nucleus accumbens, is strongly linked to euphoria and reinforcement [8].
  • Key Evidence: The "drug-liking" effect is highly dependent on the rate of delivery to the brain. Non-oral routes (e.g., snorting, injecting) that cause a rapid spike in dopamine pose a much higher abuse risk [7]. Formulations like Vyvanse (a prodrug requiring enzymatic conversion) and Concerta (with a hard-to-crush coating) are specifically designed to mitigate this risk by preventing a rapid onset [7].

The diagrams below illustrate these distinct pathways.

Experimental Protocols for Abuse Potential Assessment

For researchers, the following established protocols are used to quantify the abuse potential of a substance, which would yield positive results for Schedule II stimulants but not for ticlopidine.

Self-Administration Studies
  • Objective: To determine if an animal or human will voluntarily work to receive a drug infusion, a direct measure of reinforcement.
  • Typical Protocol: Laboratory animals (e.g., rats, non-human primates) are surgically prepared with an intravenous catheter and placed in an operant conditioning chamber. Pressing a lever (e.g., under a Fixed-Ratio or Progressive-Ratio schedule) results in an intravenous infusion of the test drug. The number of responses is compared to a known positive control (e.g., cocaine) and a negative control (saline) [7].
Drug Discrimination Studies
  • Objective: To assess the subjective effects of a test drug by determining if it is perceived as similar to a known drug of abuse.
  • Typical Protocol: Animals are trained to respond on one lever after receiving a training drug (e.g., cocaine) and on another lever after receiving saline. Once trained, the animal is given the test drug. If the animal responds on the drug-associated lever, it suggests the test drug produces similar interoceptive cues [7].
Human "Drug-Liking" Studies
  • Objective: To measure the subjective rewarding effects and abuse potential in humans.
  • Typical Protocol: Human participants with a history of recreational stimulant use receive oral or intravenous doses of the test drug, a placebo, and an active control (e.g., d-amphetamine). They complete standardized questionnaires like the Drug Rating Questionnaire at intervals. Key measures include "drug-liking" and "overall drug effect." Drugs that produce scores significantly higher than placebo are considered to have abuse potential [7].

Conclusion for Researchers

For your comparison guide, the core finding is that Ticlopidine and Schedule II stimulants reside in entirely different risk categories concerning abuse potential:

  • Ticlopidine functions as a peripheral antiplatelet agent with no evidence of central nervous system activity on reward pathways.
  • Schedule II Stimulants have a high documented abuse potential due to their direct and rapid enhancement of dopamine signaling in the brain's reward system.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

467.1072

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IPZ5GQ4MX4

Related CAS

5169-78-8 (Parent)

Other CAS

14698-07-8

Wikipedia

Tipepidine citrate

Dates

Last modified: 02-18-2024
1: Kawaura K, Ogata Y, Honda S, Soeda F, Shirasaki T, Takahama K. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats. Behav Brain Res. 2016 Apr 1;302:269-78. doi: 10.1016/j.bbr.2015.12.008. Epub 2015 Dec 29. PubMed PMID: 26738969.
2: Shirayama Y, Suzuki M, Takahashi M, Sato K, Hashimoto K. Effects of add-on tipepidine on treatment-resistant depression: an open-label pilot trial. Acta Neuropsychiatr. 2016 Feb;28(1):51-4. doi: 10.1017/neu.2015.43. Epub 2015 Jul 20. PubMed PMID: 26189506.
3: Hamao K, Kawaura K, Soeda F, Hamasaki R, Shirasaki T, Takahama K. Tipepidine increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization. Behav Brain Res. 2015 May 1;284:118-24. doi: 10.1016/j.bbr.2015.02.012. Epub 2015 Feb 14. PubMed PMID: 25687844.
4: Sasaki T, Hashimoto K, Tachibana M, Kurata T, Okawada K, Ishikawa M, Kimura H, Komatsu H, Ishikawa M, Hasegawa T, Shiina A, Hashimoto T, Kanahara N, Shiraishi T, Iyo M. Tipepidine in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study. Neuropsychiatr Dis Treat. 2014 Jan 24;10:147-51. doi: 10.2147/NDT.S58480. eCollection 2014. PubMed PMID: 24493927; PubMed Central PMCID: PMC3908907.
5: Kawahara R, Soeda F, Kawaura K, Honda S, Miki R, Noguchi T, Shirasaki T, Takahama K. Effect of tipepidine with novel antidepressant-like action on c-fos-like protein expression in rat brain. Brain Res. 2013 Jun 4;1513:135-42. doi: 10.1016/j.brainres.2013.03.034. Epub 2013 Mar 30. PubMed PMID: 23548603.

Explore Compound Types